1-Bromo-2,3-dimethoxy-4-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-fluoro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWYBFHCGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of Brominated Dimethoxyfluorobenzenes: A Technical Guide for Researchers
An In-depth Exploration of the Core Physical Properties, Synthesis, and Safe Handling of a Key Chemical Scaffold in Modern Drug Discovery.
Molecular Architecture and Core Physicochemical Properties
The class of brominated dimethoxyfluorobenzenes represents a versatile scaffold in organic synthesis. The interplay between the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating methoxy groups creates a unique electronic environment on the benzene ring, influencing its reactivity and intermolecular interactions. These properties are fundamental to its application as a building block in the synthesis of novel pharmaceutical agents and advanced materials.
A summary of the core physical properties for representative isomers is presented below:
| Property | 1-Bromo-3,5-dimethoxy-4-fluorobenzene | 1-Bromo-2-fluoro-4-methoxybenzene | 1-Bromo-2,3-dimethoxybenzene |
| CAS Number | 204654-94-4[1] | Not specified | 5424-43-1 |
| Molecular Formula | C₈H₈BrFO₂[1] | C₇H₆BrFO | C₈H₉BrO₂ |
| Molecular Weight | 235.05 g/mol [1] | 205.02 g/mol | 217.06 g/mol [2] |
| Appearance | Not specified | Solid | Not specified |
| Storage Temperature | Room temperature[1] | Not specified | Not specified |
Note: Data for the specifically requested 1-Bromo-2,3-dimethoxy-4-fluorobenzene is not available. The table presents data for closely related structural isomers to provide a comparative overview.
Synthesis and Purification: A Representative Protocol
The synthesis of halogenated and methoxylated benzene derivatives often involves multi-step processes, including halogenation, nitration, reduction, and diazotization reactions. A generalizable synthetic approach for a related compound, 1-bromo-2-fluorobenzene, proceeds via the Schiemann reaction, which is a well-established method for introducing fluorine into an aromatic ring.
Experimental Workflow: Modified Schiemann Reaction for Aryl Fluoride Synthesis
Caption: A generalized workflow for the synthesis of an aryl fluoride via a modified Schiemann reaction.
Detailed Step-by-Step Methodology:
-
Diazotization of o-Bromoaniline:
-
Formation of the Hexafluorophosphate Salt:
-
To the cold diazonium salt solution, add 65% hexafluorophosphoric acid in one portion with vigorous stirring.[3]
-
Continue stirring in the cold for approximately 30 minutes to allow for the complete precipitation of the diazonium hexafluorophosphate salt.
-
Collect the precipitate by filtration and wash with cold water, followed by a cold methanol/ether solution.[3]
-
-
Thermal Decomposition (Schiemann Reaction):
-
The partially dried diazonium salt is thermally decomposed by heating.
-
This step results in the formation of 1-bromo-2-fluorobenzene, nitrogen gas, and boron trifluoride.
-
-
Work-up and Purification:
-
Cool the reaction flask and add an aqueous solution of sodium carbonate to neutralize any remaining acid.
-
Steam distill the mixture to separate the crude product.[3]
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and purify by distillation to yield the final product.[3]
-
Spectroscopic Characterization
While specific spectroscopic data for this compound is not available, analysis of related structures provides an expected pattern of signals.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the positions of the bromine, fluorine, and methoxy groups. The methoxy groups would appear as sharp singlets, likely in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbons attached to the electronegative fluorine and oxygen atoms shifted downfield.
-
¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety precautions are essential. Based on safety data for related compounds, the following guidelines should be followed.
Prudent Laboratory Practices:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]
-
Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with plenty of water.[5]
-
Fire Safety: While not always classified as flammable, related compounds can be combustible.[6] Keep away from open flames, sparks, and hot surfaces.[5][6] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries.[8] The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Brominated aromatic compounds are valuable precursors for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.
Logical Flow of Application:
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2090500-74-4|1-Bromo-2,3-dimethoxy-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. nbinno.com [nbinno.com]
Molecular weight and formula of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
Identification, Characterization, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene (CAS: 1781433-64-4), a specialized halogenated arene intermediate.[1] Unlike commodity chemicals, this tetra-substituted benzene derivative offers unique orthogonal reactivity due to the presence of both bromine (labile for cross-coupling) and fluorine (metabolically stable/electron-withdrawing) substituents.
This document is designed for research scientists and medicinal chemists requiring precise physicochemical data, self-validating characterization protocols, and handling guidelines.
Part 1: Chemical Identity & Physical Properties[2]
The precise molecular weight and formula are critical for stoichiometry and mass spectrometry validation. The compound possesses a distinct isotopic signature due to the presence of Bromine (
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1781433-64-4 | Verified Identifier [1, 2] |
| Molecular Formula | ||
| Molecular Weight (Avg) | 235.05 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 233.96918 Da | Based on |
| Isotopic Mass | 235.96713 Da | Based on |
| Physical State | Solid / Low-melting solid | Typical for poly-methoxy benzenes |
| Solubility | DCM, DMSO, Methanol | Lipophilic profile |
Part 2: Structural Analysis & Characterization
As a Senior Application Scientist, I emphasize that "trustworthiness" in chemical identity comes from self-validating spectral data . You should not rely solely on vendor labels. The following protocols define the expected spectral fingerprint of this molecule.
Nuclear Magnetic Resonance (NMR) Logic
The structure is an unsymmetrical tetra-substituted benzene ring. This leaves only two aromatic protons, which provides a clean and distinct splitting pattern.
-
NMR (Proton):
-
Aromatic Region: You will observe two doublets (or a doublet of doublets due to Fluorine coupling).
-
H-5: Positioned meta to the Bromine and ortho to the Fluorine. Expect a doublet of doublets (coupling with H-6 and F-4).
-
H-6: Positioned ortho to the Bromine and meta to the Fluorine. Expect a doublet.
-
-
Aliphatic Region: Two distinct singlets for the methoxy groups at C2 and C3. Due to the lack of symmetry, these will appear at slightly different chemical shifts (approx. 3.8–3.9 ppm).
-
-
NMR (Fluorine):
-
Crucial for confirming the C4 substitution. Expect a single multiplet signal (approx. -110 to -130 ppm) showing coupling to the adjacent aromatic protons.
-
Mass Spectrometry Validation
The most reliable confirmation of identity is the Bromine Isotope Pattern .
-
Protocol: Run LC-MS in positive mode (ESI+).
-
Validation Check: Look for the "Twin Peaks" effect. The molecular ion
will appear as a 1:1 doublet separated by 2 mass units ( 235 and 237). Absence of this 1:1 ratio indicates de-bromination or impurities.
Analytical Workflow Diagram
The following diagram outlines the decision tree for validating the synthesized or purchased material.
Figure 1: Analytical workflow for validating this compound integrity.
Part 3: Synthetic Utility & Applications[3]
This molecule is a scaffold, not a final product. Its value lies in its orthogonal reactivity . The Bromine atom serves as a "handle" for carbon-carbon bond formation, while the Fluorine atom remains as a metabolic blocker or electronic modulator in the final drug candidate.
Retrosynthetic Logic
To synthesize this compound, one would typically employ electrophilic aromatic substitution (Bromination) on a fluorinated veratrole derivative.
-
Precursor: 1-Fluoro-2,3-dimethoxybenzene.
-
Reagent: NBS (N-Bromosuccinimide) or
. -
Regioselectivity: The methoxy groups are strongly activating and ortho/para directing. Position 4 is para to the C1-Fluorine (deactivating) but ortho to the C3-Methoxy (activating). Position 6 is ortho to C1-Fluorine and para to C3-Methoxy. Careful control of conditions is required to favor the 4-position, often utilizing steric bulk or solvent effects.
Functionalization Pathways
Once obtained, the molecule undergoes two primary transformations:
-
Suzuki-Miyaura Coupling: The C-Br bond reacts with boronic acids (Pd-catalyzed) to install aryl/alkyl groups.
-
Lithiation: Halogen-metal exchange (using
-BuLi) allows the molecule to act as a nucleophile, attacking ketones or aldehydes.
Figure 2: Functionalization pathways utilizing the labile C-Br bond.
Part 4: Handling & Safety
As with all halogenated aromatics, standard safety protocols apply.
-
Personal Protective Equipment (PPE): Nitrile gloves and safety glasses are mandatory. The compound may be a skin irritant.[2]
-
Storage: Store in a cool, dry place. Light sensitivity is possible due to the C-Br bond; amber vials are recommended.
-
Spill Protocol: Adsorb with inert material (vermiculite). Do not flush down drains due to potential aquatic toxicity of halogenated benzenes.
References
-
ChemSrc. (n.d.). This compound Structure and Data. Retrieved from [Link]
Sources
Reactivity profile of brominated fluorobenzene intermediates
An In-Depth Technical Guide to the Reactivity Profile of Brominated Fluorobenzene Intermediates
Abstract
Brominated fluorobenzene intermediates represent a cornerstone in modern synthetic chemistry, offering a powerful and versatile platform for the construction of complex molecular architectures. Their utility is rooted in the distinct and often orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. This guide provides an in-depth exploration of the reactivity profile of these critical intermediates. We will dissect the causality behind their synthetic transformations, from the workhorse palladium-catalyzed cross-coupling reactions at the C-Br bond to the fluorine-influenced nucleophilic aromatic substitutions and directed ortho-metalations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of brominated fluorobenzenes to achieve their synthetic goals.
Introduction: The Strategic Value of Differentiated Halogenation
In the landscape of medicinal and materials chemistry, fluorinated and brominated aromatic structures are ubiquitous. Brominated fluorobenzenes, which feature both halogens on a single benzene ring, are particularly valuable as they offer two distinct points for chemical modification.[1][2] The C-Br bond, being weaker and more polarizable, is readily activated in a host of metal-catalyzed transformations.[3] Conversely, the strong, electron-withdrawing nature of the C-F bond, while generally inert to such catalysis, profoundly influences the electronic character of the aromatic ring, enabling a different set of reactions.[4][5] This dichotomy allows for sequential and site-selective functionalization, making these compounds indispensable building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][6][7]
Synthesis of Brominated Fluorobenzene Intermediates
The most prevalent and industrially viable method for producing brominated fluorobenzenes is through the electrophilic aromatic substitution of fluorobenzene.
Primary Synthetic Route: Electrophilic Bromination of Fluorobenzene
The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the fluorine atom, bromination typically favors the para position, yielding 4-bromofluorobenzene as the major product.[4] The reaction is catalyzed by a Lewis acid, which polarizes the brominating agent, making it a more potent electrophile.
-
Reagents: Fluorobenzene is the starting material.
-
Brominating Agent: Elemental bromine (Br₂) or N-Bromosuccinimide (NBS) are commonly used.[6]
-
Catalyst: Iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃) are effective Lewis acid catalysts.[4][8]
-
Reaction Conditions: The reaction is typically performed at low to moderate temperatures to control selectivity and prevent over-bromination.[9]
Representative Experimental Protocol: Synthesis of 4-Bromofluorobenzene[4][8]
-
To a stirred, cooled (0-5 °C) solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add a Lewis acid catalyst such as iron(III) bromide (0.05 eq) under an inert atmosphere.
-
Slowly add elemental bromine (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by GC analysis.
-
Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by fractional distillation to yield pure 4-bromofluorobenzene.
Core Reactivity Profiles: Exploiting Orthogonal C-Br and C-F Reactivity
The synthetic utility of brominated fluorobenzenes stems from the ability to selectively address the C-Br bond while leaving the C-F bond and the fluorine-activated ring positions available for subsequent transformations.
Reactions at the Carbon-Bromine Bond: A Gateway to Complexity
The C-Br bond is the primary locus of reactivity for transformations involving metal insertion or oxidative addition.
These reactions are fundamental to modern C-C, C-N, and C-O bond formation. The general mechanism involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, a step for which the C-F bond is notoriously inert.[3] This selectivity is the cornerstone of their use as building blocks.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with aryl or vinyl boronic acids/esters.[2][10][11]
-
Sonogashira Coupling: Creates C-C triple bonds through reaction with terminal alkynes.[10]
-
Heck Reaction: Couples with alkenes to introduce vinyl groups.[10]
-
Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of amine nucleophiles.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners.
Table 1: Typical Conditions for Pd-Catalyzed Cross-Coupling of Bromofluorobenzenes
| Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DiPEA | THF, DMF |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
digraph "Pd_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)L₂(R')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-Br", shape=invhouse, style=filled, fillcolor="#FFFFFF"]; Reagent [label="R'-[M]", shape=invhouse, style=filled, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd [style=dashed]; OxAdd -> PdII [label=""]; PdII -> Transmetal [label=""]; Reagent -> Transmetal [style=dashed]; Transmetal -> PdII_R [label=""]; PdII_R -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> Product [label="Product\nFormation"]; }
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Bromofluorobenzenes are excellent precursors for Grignard and organolithium reagents, which serve as powerful carbon nucleophiles and strong bases.
-
Grignard Reagents: Reaction with magnesium metal in an ethereal solvent results in the insertion of magnesium into the C-Br bond.[8][12] This reaction is highly sensitive to moisture and must be conducted under strictly anhydrous conditions.[12][13] The resulting arylmagnesium bromide can be used to react with a wide array of electrophiles.
-
Organolithium Reagents: These are typically formed via lithium-halogen exchange, where an existing organolithium compound (e.g., n-butyllithium) rapidly exchanges with the bromine atom.[14] The rate of exchange follows the trend I > Br > Cl, making the C-Br bond highly susceptible while the C-F bond remains untouched.[14][15]
Experimental Protocol: Formation of 4-Fluorophenylmagnesium Bromide [12]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere (N₂ or Ar).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. A crystal of iodine may be added to activate the magnesium surface.
-
Add a small portion of a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous ether to the flask. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
-
Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The resulting grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
Reactivity Influenced by the Carbon-Fluorine Bond
While the C-F bond itself is very strong and generally unreactive, the high electronegativity of fluorine significantly impacts the reactivity of the aromatic ring.
In electron-deficient aromatic systems, the C-F bond can be displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17]
A key principle of SNAr is that reactivity is governed not by leaving group ability (I > Br > Cl > F), but by the rate of the initial nucleophilic attack. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the rate-determining addition step.[3][16] Consequently, for SNAr, the reactivity order is often F >> Cl > Br > I.[3] This reactivity is most pronounced when other strong electron-withdrawing groups (like -NO₂) are ortho or para to the fluorine.[10][17]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The fluorine atom is a surprisingly potent directing group for deprotonation (ortho-lithiation) at an adjacent C-H bond.[18] Strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively abstract the proton ortho to the fluorine.[18][19] This is due to a combination of inductive activation of the C-H bond and coordination of the lithium base with the fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, DMF, I₂) to install a functional group specifically at the ortho position.[18][20] This strategy provides a powerful method for regioselective synthesis that is complementary to electrophilic substitution.[20][21]
Caption: Workflow for Directed ortho-Metalation (DoM) of Fluorobenzenes.
The Influence of Isomeric Position
The relative ortho, meta, or para positioning of the bromine and fluorine atoms introduces subtle but significant changes in reactivity due to varying electronic and steric effects.
Table 2: Influence of Isomerism on Reactivity
| Isomer | Key Structural Feature | Impact on Reactivity |
| ortho-Bromofluorobenzene | Adjacent halogens | Steric hindrance can slow rates of cross-coupling. Potential for chelation to assist in some organometallic reactions. The C-H positions are less activated for DoM by fluorine. |
| meta-Bromofluorobenzene | Meta-relationship | The inductive effects of F and Br do not reinforce each other at any single position. Reactivity at C-Br is standard. Fluorine directs DoM to the C2 and C6 positions. |
| para-Bromofluorobenzene | Opposing halogens | Clear separation of effects. The most common and predictable isomer. C-Br is readily available for cross-coupling. Fluorine strongly directs DoM to the two equivalent ortho positions. |
Safety and Handling
Brominated fluorobenzenes are generally colorless to pale yellow liquids at room temperature with characteristic aromatic odors.[6][22] They are insoluble in water but soluble in most organic solvents.[7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Avoid inhalation of vapors and contact with skin and eyes.[25][26]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[25][26] Keep containers tightly closed.[24]
-
Hazards: These compounds are flammable liquids.[22] Vapors may form explosive mixtures with air.[23] Handle with care to avoid static discharge.[26]
Conclusion
Brominated fluorobenzene intermediates are exceptionally versatile tools in synthetic chemistry. Their value lies in the predictable and orthogonal reactivity of their two distinct halogen substituents. The C-Br bond serves as a robust handle for a vast array of metal-catalyzed cross-coupling reactions and for the formation of potent organometallic nucleophiles. Simultaneously, the C-F bond, while generally unreactive itself, activates the aromatic ring for nucleophilic substitution and serves as a powerful director for regioselective C-H functionalization. A thorough understanding of this nuanced reactivity profile, as outlined in this guide, empowers chemists to design more efficient, selective, and innovative synthetic routes toward valuable target molecules.
References
- Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. (2026, January 24). Vertex AI Search.
- Draw the structure of the Grignard reagent formed from the reaction of p-bromofluorobenzene with magnesium. (2019, March 8). brainly.com.
- 2-Bromofluorobenzene: A Versatile Building Block for Organic Synthesis. (2023, April 3). Self-published.
- Fluorobromobenzene Series. Sparrow Chemical.
- What are the properties and applications of 4-Bromofluorobenzene? (2023, March 21). Guidechem.
- 4-Bromofluorobenzene. (2025, January 25). Greg Reyneke.
- 4-Bromofluorobenzene Standard (1X1 mL)
- Substituted bromofluorobenzene derivatives and process for its manufacture.
- Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. (2005, October 3). Cole-Parmer.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Bromination of Aromatic Compounds using Bromine in Microreactor. (2025, August 9).
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Substituent effects on the relative rates and free energies of ortho-lithiation reactions. (2025, August 6).
- 4-Bromofluorobenzene - Safety Data Sheet. (2025, November 8). ChemicalBook.
- SAFETY DATA SHEET - 3-Bromofluorobenzene. (2025, December 18). Fisher Scientific.
- Fluorine as an ortho-directing group in aromatic metalation. (2025, August 6).
- P-Bromo Fluoro Benzene. AD PHARMACHEM.
- The Chemical Synthesis of 4-Bromofluorobenzene. (2026, February 12). Self-published.
- A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
- Mechanism of Grignard Reagent Form
- Metal–halogen exchange. Wikipedia.
- meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. (2018, July 25).
- Grignard Reaction.
- What if it has F in place of Br? (2025, October 2). Filo.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
- 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.
- lithium halogen exchange #1 revised.
- BROMOFLUOROBENZENE. NOAA - CAMEO Chemicals.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences.
- Process for the preparation of p-bromofluorobenzene.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. What if it has F in place of Br? | Filo [askfilo.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Bromofluorobenzene – Greg Reyneke [gregknowswater.com]
- 9. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. brainly.com [brainly.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. meta -C–H arylation of fluoroarenes via traceless directing group relay strategy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02417K [pubs.rsc.org]
- 21. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 22. BROMOFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. agilent.com [agilent.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. fishersci.com [fishersci.com]
Methodological & Application
Palladium-catalyzed cross-coupling of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
Executive Summary
This guide details the optimized protocols for the functionalization of 1-Bromo-2,3-dimethoxy-4-fluorobenzene , a high-value scaffold in medicinal chemistry. This substrate presents a specific set of challenges: the C1-Br bond is sterically crowded by the C2-methoxy group, and the electron-rich nature of the ring (dimethoxy substitution) deactivates the bond toward oxidative addition. Furthermore, the C4-fluorine atom must be preserved as a bioisostere/pharmacophore, requiring high chemoselectivity.
The protocols below utilize Dialkylbiaryl Phosphine (Buchwald) ligands to overcome these steric and electronic hurdles, ensuring high yields in Suzuki-Miyaura and Buchwald-Hartwig couplings while maintaining the integrity of the C-F bond.
Substrate Analysis & Chemoselectivity
Before initiating synthesis, researchers must understand the electronic and steric landscape of the substrate to select the correct catalyst system.
| Feature | Chemical Consequence | Strategic Solution |
| C1-Bromine | Primary reactive site. | Standard Pd(0)/Pd(II) cycle. |
| C2-Methoxy | Steric Hindrance: Blocks approach of bulky Pd-complexes. | Use ligands with high flexibility and specific "pocket" shapes (e.g., SPhos, XPhos). |
| C2, C3-Dimethoxy | Electronic Deactivation: Increases electron density on the ring, making oxidative addition of Pd(0) slower. | Use electron-rich phosphines to increase nucleophilicity of the Pd(0) center. |
| C4-Fluorine | Chemoselectivity Risk: Potential for SNAr side reactions if strong nucleophiles are used in polar solvents. | Use non-polar solvents (Toluene) and mild bases where possible; avoid high temperatures (>110°C) with strong alkoxides. |
Visual Analysis: Ligand Selection Logic
The following decision tree illustrates the logic for selecting the catalyst system based on the specific coupling partner.
Figure 1: Catalyst selection logic flow. SPhos and BrettPhos are prioritized to handle the ortho-methoxy steric clash.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of biaryl C-C bonds.[1] Recommended Catalyst: SPhos Pd G2 (Buchwald Generation 2 Precatalyst). Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient at coupling ortho-substituted aryl bromides due to its ability to facilitate oxidative addition into electron-rich rings and its stability against protodeboronation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (1–3 mol%) [Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)]
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 – 3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Procedure
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).
-
Catalyst Addition: Under positive inert gas pressure, add SPhos Pd G2 (0.02 equiv).
-
Note: If using a glovebox, add all solids inside.
-
-
Solvent Addition: Syringe in degassed Toluene and Water (10:1 ratio). Concentration should be approx 0.1 M – 0.2 M relative to the bromide.
-
Reaction: Heat the mixture to 80–100°C for 2–12 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and appearance of the biaryl product.
-
Self-Validation: If conversion stalls <50%, add an additional 1 mol% catalyst and 0.5 equiv boronic acid.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of C-N bonds (coupling with amines).[3] Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . Why: The 2-methoxy group makes the Pd-center crowded. BrettPhos is bulky enough to prevent bis-ligation (which kills activity) and promotes reductive elimination, which is often the rate-limiting step in hindered aminations.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or LHMDS (for base-sensitive substrates).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Procedure
-
Drying: Ensure all glassware is oven-dried. Moisture kills the active catalytic species in aminations.
-
Setup: In a glovebox or under strict Schlenk conditions, combine Substrate , Amine , NaOtBu , and Catalyst in a reaction vial.
-
Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration).
-
Reaction: Seal and heat to 90°C for 4–16 hours.
-
Critical Check: If the amine is volatile, ensure the vessel is pressure-rated.
-
-
Workup: Cool to RT. Filter through a small pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts and palladium black.
-
Purification: Concentrate and purify via silica gel chromatography.
-
Note: Amine products can streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidative addition failure. | Switch to XPhos Pd G2 . Ensure solvents are degassed thoroughly (oxygen kills the active Pd(0) species). |
| Hydrodehalogenation (Ar-Br | Reductive elimination of H-Pd-Ar is faster than transmetallation. | Use a strictly anhydrous solvent (if using Buchwald). Increase the concentration of the coupling partner. |
| Loss of Fluorine (Ar-F | SNAr side reaction on the C4-F. | Lower temperature to 60°C. Switch base from NaOtBu to milder Cs₂CO₃ or K₃PO₄. |
| Pd Black Precipitation | Catalyst decomposition. | Ligand-to-Metal ratio is too low. Ensure you are using G2/G3 precatalysts or add extra free ligand (1:1 ratio relative to Pd). |
Experimental Workflow Diagram
Figure 2: General experimental workflow for Pd-catalyzed coupling of hindered aryl halides.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich (Merck) Technical Guides.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."
-
BenchChem. "Reactivity Profile of Methoxy-substituted Benzyl Bromides." (General reactivity context for methoxy-halo arenes).
Sources
Application Notes and Protocols for 1-Bromo-2,3-dimethoxy-4-fluorobenzene: A Versatile Building Block in Pharmaceutical Synthesis
Introduction: Strategic Value of a Polysubstituted Arene
1-Bromo-2,3-dimethoxy-4-fluorobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and two methoxy groups influencing electronic and steric factors—offers medicinal chemists a powerful tool for molecular architecture. The strategic placement of these groups allows for a variety of selective transformations, making it an attractive starting material for the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapies.[1]
This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations. The methodologies presented are grounded in established chemical principles and adapted for this specific substrate, offering researchers a solid foundation for its use in drug discovery and development.
Physicochemical Properties and Safety Considerations
A clear understanding of the physical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical building block.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrFO₂ | [2] |
| Molecular Weight | 235.05 g/mol | [2] |
| Appearance | Expected to be a solid or liquid | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | - |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity and Applications in Pharmaceutical Synthesis
The bromine atom on the aromatic ring is the primary site of reactivity, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups and the electron-withdrawing fluorine atom modulate the reactivity of the C-Br bond and can influence the regioselectivity of certain reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of pharmaceuticals. This compound is an excellent substrate for these reactions, enabling the introduction of a wide array of molecular fragments.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many drug molecules.[6] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos often improve catalytic activity for challenging substrates.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 235 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen or argon atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[4] This reaction couples an aryl halide with a primary or secondary amine.[3]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[9] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like LHMDS or K₃PO₄ can be employed depending on the substrate's sensitivity.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 235 mg) and a magnetic stir bar.
-
Solvent and Amine Addition: Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) under an inert atmosphere.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
DOT Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 그리냐르 시약 [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2,3-Dimethoxy-4-fluorophenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Polysubstituted Aryl Grignard Reagents
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The resulting organomagnesium halides, or Grignard reagents, are powerful nucleophiles and strong bases, enabling a wide array of chemical transformations.[1][2] In the landscape of modern drug discovery and development, the synthesis of complex, highly functionalized molecules is paramount. Aryl Grignard reagents bearing multiple substituents are key building blocks in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.
This application note provides a detailed guide to the preparation of the Grignard reagent from 1-Bromo-2,3-dimethoxy-4-fluorobenzene. This particular reagent is of significant interest due to the unique electronic properties conferred by its substituents: two electron-donating methoxy groups and an electron-withdrawing fluorine atom. This substitution pattern presents both challenges and opportunities in its synthesis and subsequent reactions. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.
Mechanistic Considerations: Navigating the Electronic Landscape
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] While seemingly straightforward, the success of this reaction is highly dependent on the electronic nature of the aryl halide and the reaction conditions. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of this compound introduces a layer of complexity that must be carefully managed.
The two methoxy groups at the 2- and 3-positions increase the electron density of the aromatic ring, which can slow down the rate of the oxidative addition of magnesium. Conversely, the electron-withdrawing fluorine atom at the 4-position can facilitate the reaction. Understanding this electronic interplay is crucial for optimizing the reaction conditions.
Given the potential for sluggish reactivity with traditional Grignard formation methods, a more robust approach is recommended for this substrate. The use of a halogen-magnesium exchange reaction, particularly with a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), offers a highly efficient and functional-group-tolerant alternative.[3][4][5] This method, pioneered by Knochel and coworkers, allows for the preparation of a wide range of functionalized Grignard reagents under mild conditions.[3][4][5] The LiCl salt plays a crucial role by breaking down the polymeric aggregates of the Grignard reagent, thereby increasing its reactivity and solubility.[3]
The proposed mechanism for the halogen-magnesium exchange involves a four-centered transition state, leading to the desired functionalized Grignard reagent. This method avoids the often-problematic initiation step associated with the direct reaction of magnesium metal.
Experimental Protocol: Halogen-Magnesium Exchange for the Synthesis of 2,3-Dimethoxy-4-fluorophenylmagnesium Bromide
This protocol is based on the well-established procedures for halogen-magnesium exchange reactions developed by Knochel and coworkers.[3][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) | ~1.3 M in THF | Commercially available | "Turbo-Grignard" reagent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Use freshly distilled or from a solvent purification system. |
| Iodine | ACS reagent grade | Commercially available | For titration |
| 1,10-Phenanthroline | 99% | Commercially available | For titration |
| Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% | Commercially available | For titration |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially available | For titration |
| Argon or Nitrogen | High purity | --- | For inert atmosphere |
Equipment
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen line with a bubbler
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Scalable Synthesis Methods for Fluorinated Aromatic Intermediates
Abstract
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (LogP), metabolic stability, and pKa.[1][2][3] However, the high bond dissociation energy of fluorinating reagents and the hazardous nature of anhydrous fluoride sources create significant bottlenecks during scale-up. This Application Note provides a technical roadmap for three distinct, scalable methodologies: Halex (Halogen Exchange) for cost-effective bulk synthesis, Pd-Catalyzed Nucleophilic Fluorination for late-stage functionalization, and Continuous Flow Processing for handling hazardous deoxyfluorination reagents.
The Halex Reaction: Industrial Scale Nucleophilic Substitution
Best For: Electron-deficient aryl chlorides/nitro compounds. The Challenge: Solubility and Nucleophilicity. Fluoride salts (KF, CsF) have high lattice energies and are poorly soluble in organic solvents. Once dissolved, "naked" fluoride is extremely basic and hygroscopic; even trace water forms H-bonds that kill nucleophilicity.
Mechanistic Insight: Phase Transfer Catalysis (PTC)
To make this reaction scalable, we must decouple the fluoride source from the reaction phase. Using a Phase Transfer Catalyst (PTC) such as 18-crown-6 or tetraphenylphosphonium bromide (
Protocol 1: Anhydrous Halex Fluorination of 4-Chloronitrobenzene
Target Scale: 100 g
Reagents:
-
Substrate: 4-Chloronitrobenzene (1.0 equiv)
-
Fluoride Source: Spray-dried Potassium Fluoride (KF) (1.5 equiv)
-
Catalyst: Tetraphenylphosphonium bromide (
) (0.05 equiv) -
Solvent: Sulfolane (anhydrous, 3 mL/g substrate)
-
Scavenger: Toluene (for azeotropic drying)
Step-by-Step Methodology:
-
Azeotropic Drying (Critical): Charge the reactor with Sulfolane, KF, and Toluene (20% v/v). Heat to 140°C to distill off the toluene-water azeotrope. Why: Commercial "anhydrous" KF often contains 1-2% water, which is sufficient to stall the reaction.
-
Substrate Addition: Cool to 100°C. Add 4-Chloronitrobenzene and the PTC (
). -
Reaction: Heat to 190°C. Agitate vigorously (impeller speed >300 rpm). Why: The reaction is heterogeneous; mass transfer from the solid KF surface is the rate-limiting step.
-
Monitoring: Monitor by HPLC. Reaction typically completes in 4-6 hours.
-
Workup: Cool to 60°C. Filter off the KCl byproducts (caution: cake may contain unreacted KF). Dilute filtrate with water and extract into MTBE.
Visualization: Phase Transfer Mechanism
Figure 1: The Phase Transfer Cycle. The PTC shuttles fluoride into the organic phase, enabling the
Pd-Catalyzed C-N Bond Fluorination
Best For: Electron-rich aryl triflates/bromides where Halex fails.
The Challenge: Reductive Elimination. The Pd-F bond is strong, and the C-F bond formation is high energy. Standard ligands favor
Mechanistic Insight: Ligand Design
Success relies on bulky biarylphosphine ligands like AdBrettPhos or tBuBrettPhos . These ligands create a steric environment that destabilizes the Pd(II)-F intermediate, forcing the difficult C-F reductive elimination. We utilize a precatalyst (e.g., [(1,5-cyclooctadiene)(L[4]·Pd)2]) to ensure the active LPd(0) species is formed without an induction period.
Protocol 2: Buchwald-Type Fluorination of Aryl Triflates
Target Scale: 10 g
Reagents:
-
Substrate: Aryl Triflate (1.0 equiv)
-
Fluoride Source: CsF (2.0 equiv, dried in vacuo at 180°C for 24h)
-
Ligand: AdBrettPhos (2 mol%)[4]
-
Precatalyst: [(cinnamyl)PdCl]2 (1 mol%)[4]
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Glovebox/Schlenk Technique: This reaction is oxygen-sensitive. All solids must be handled under
or Ar. -
Catalyst Activation: In a separate vial, mix [(cinnamyl)PdCl]2 and AdBrettPhos in toluene at 60°C for 10 mins to generate the active species.
-
Reaction Assembly: Add the active catalyst solution to a vessel containing the Aryl Triflate and CsF.
-
Execution: Heat to 100°C. Stirring is less critical than Halex but must maintain suspension of CsF.
-
Quench: Cool to RT. Filter through a pad of Celite to remove Pd black and salts.
Visualization: Catalytic Cycle
Figure 2: The Buchwald-Hartwig Fluorination Cycle. The sterically demanding AdBrettPhos ligand is crucial for the final reductive elimination step (Red -> Green).
Continuous Flow: Deoxyfluorination with DAST
Best For: Converting phenols/alcohols to fluorides; Late-stage functionalization. The Challenge: Thermal Runaway. Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermally unstable. In batch, exotherms can lead to catastrophic decomposition (explosion).
Mechanistic Insight: Active Volume Control
Flow chemistry minimizes the "active volume" of hazardous material at any specific time. By using a microreactor or coil reactor, heat transfer is orders of magnitude faster than in batch, allowing precise temperature control and immediate quenching of the reactive intermediate.
Protocol 3: Flow Synthesis using DAST
Target Scale: Continuous processing (10 g/hour )
Equipment:
-
Pumps: Dual piston pumps (Acid resistant, e.g., Hastelloy).
-
Reactor: PFA coil reactor (10 mL volume).
-
Back Pressure Regulator (BPR): 75 psi.
Reagents:
-
Stream A: Substrate (Alcohol/Phenol) in
(0.5 M). -
Stream B: DAST in
(0.6 M). -
Quench: Sat.
.
Step-by-Step Methodology:
-
System Priming: Flush system with anhydrous
. Ensure the reactor is submerged in a cooling bath (0°C) initially. -
Flow Rate Calculation: Set flow rates to achieve a residence time (
) of 10 minutes.-
Total Flow Rate = Reactor Volume /
= 10 mL / 10 min = 1.0 mL/min. -
Stream A = 0.5 mL/min; Stream B = 0.5 mL/min.
-
-
Steady State: Start pumping reagents. Discard the first 2 reactor volumes (20 mL) to reach steady state.
-
Inline Quench: Direct the reactor output immediately into a stirred vessel containing Sat.
. Do not collect the acidic intermediate in a dry flask. -
Scale Up: To process more material, simply run the system longer. Do not increase reactor diameter (maintains surface-to-volume ratio).
Visualization: Flow Reactor Setup
Figure 3: Continuous Flow Schematic. The setup ensures that the explosive DAST reagent is mixed, reacted, and quenched within a closed, low-volume system.
Summary of Methodologies
| Feature | Halex Reaction | Pd-Catalysis (Buchwald) | Continuous Flow (DAST) |
| Primary Utility | Bulk Commodity Chemicals | Complex Pharma Intermediates | Aliphatic/Benzylic Fluorination |
| Key Reagent | KF / CsF (Spray Dried) | Pd / AdBrettPhos | DAST / Deoxo-Fluor |
| Cost | Low | High | Medium |
| Scalability | High (Multi-ton) | Medium (Kg) | High (Linear scale-out) |
| Safety Risk | Low (Thermal) | Low | High (Reagent stability) |
References
-
Buchwald, S. L., et al. (2014).[5] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society.[5][6]
-
Ritter, T., et al. (2013).[4] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.[6] Journal of the American Chemical Society.[5][6]
-
ACS GCI Pharmaceutical Roundtable. (2022). Halex Reaction Guide. ACS Green Chemistry Institute.
-
Beilstein Journals. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry.
-
Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.[7] Science/EurekaAlert.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed nucleophilic fluorination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]
Application Note: Strategic Synthesis of Biologically Active Scaffolds using 1-Bromo-2,3-dimethoxy-4-fluorobenzene
Executive Summary: The Strategic Value of the 2,3,4-Substitution Pattern
In modern medicinal chemistry, 1-Bromo-2,3-dimethoxy-4-fluorobenzene represents a "privileged building block" due to its unique substitution pattern. It allows for the precise installation of a fluorine atom—critical for blocking metabolic "soft spots"—while the adjacent methoxy groups provide solubility and hydrogen-bond accepting capability.
This guide details the transformation of this intermediate into two high-value biologically active scaffolds:
-
Fluorinated Biaryls: Core motifs in kinase inhibitors and 17β-Hydroxysteroid Dehydrogenase (17β-HSD) inhibitors.
-
Fluorinated Tetrahydroisoquinolines: Analogs of classical alkaloids with enhanced metabolic stability.
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Insight | Strategic Solution |
| Steric Hindrance | The C1-Bromine is ortho to a methoxy group (C2), significantly retarding oxidative addition in Pd-catalyzed cycles. | Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or NHC-Pd precatalysts (e.g., Pd-PEPPSI ) to facilitate the catalytic cycle. |
| Lithium Stability | Lithium-halogen exchange generates a species ortho to a directing group (OMe), creating a risk of benzyne formation. | Strict temperature control (-78 °C ) and rapid electrophile trapping are required to prevent elimination. |
| Electronic Deactivation | The electron-rich ring (dimethoxy) renders the C4-Fluorine resistant to Nucleophilic Aromatic Substitution ( | The fluorine is intended to be retained as a metabolic blocker, not displaced. This stability is a feature, not a bug. |
Experimental Protocols
Module A: Synthesis of Fluorinated Biaryl Scaffolds (Suzuki-Miyaura Coupling)
Target Application: Synthesis of 17β-HSD14 Inhibitor Analogs.
Rationale: Standard Suzuki conditions often fail with ortho-substituted aryl bromides due to steric clash. This protocol utilizes the SPhos ligand, which forms a catalytic pocket that accommodates the ortho-methoxy group while preventing catalyst deactivation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (e.g., 3-cyanophenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a dry Schlenk tube under argon, charge Pd(OAc)₂ and SPhos. Add anhydrous Toluene (2 mL/mmol substrate) and stir at RT for 15 mins to generate the active Pd(0)-L species (solution turns yellow/orange).
-
Substrate Addition: Add this compound, the arylboronic acid, and K₃PO₄.
-
Degassing: Degas the biphasic mixture vigorously with Argon for 10 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.
-
Reaction: Seal the vessel and heat to 100 °C for 12–16 hours. Monitor by TLC (Mobile Phase: Hexanes/EtOAc 8:2). The starting bromide spot (
) should disappear. -
Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
Validation Check:
-
Success Indicator: Appearance of a fluorescent blue spot on TLC (biaryl product).
-
Common Failure: If starting material remains, add 1 mol% additional catalyst and heat for 4 more hours.
Module B: Synthesis of Fluorinated Tetrahydroisoquinolines
Target Application: CNS-active Alkaloid Analogs.
Rationale: This workflow converts the bromide into an aldehyde, which is then condensed with nitromethane (Henry Reaction) and reduced/cyclized to form the isoquinoline core.
Step 1: Formylation (Lithium-Halogen Exchange)
-
Setup: Flame-dry a 3-neck flask and cool to -78 °C (Dry Ice/Acetone bath).
-
Lithiation: Add this compound (1.0 equiv) in anhydrous THF. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 mins.
-
Mechanistic Note: The internal temperature must not exceed -70 °C to avoid benzyne formation via elimination of LiF or LiOMe.
-
-
Trapping: Stir for 30 mins at -78 °C. Add anhydrous DMF (1.5 equiv) dropwise.
-
Quench: Stir for 1 hour, allowing to warm to 0 °C. Quench with sat. NH₄Cl.[1]
-
Product: 2,3-Dimethoxy-4-fluorobenzaldehyde.
Step 2: Henry Reaction & Cyclization
-
Condensation: React the aldehyde with nitromethane (CH₃NO₂) and NH₄OAc (cat.) in refluxing acetic acid to yield the nitrostyrene.
-
Reduction: Reduce the nitrostyrene using LiAlH₄ (THF, reflux) to the phenethylamine.
-
Pictet-Spengler Cyclization: React the amine with formaldehyde (or glyoxylic acid) in the presence of TFA to close the ring, yielding the 6,7-dimethoxy-5-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways from the core building block to the final bioactive scaffolds.
Figure 1: Divergent synthetic workflows transforming the bromobenzene core into biaryl and isoquinoline pharmacophores.[2]
References & Authority
-
Chemical Identity & Availability:
-
Compound: this compound (CAS: 1781433-64-4).
-
Source: (Verified commercial availability for research).
-
-
Synthetic Methodology (Suzuki Coupling of Hindered Aryl Bromides):
-
Protocol Basis: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.
-
Context: Use of SPhos for ortho-substituted/hindered substrates.
-
Source:
-
-
Biologically Active Application (17β-HSD Inhibitors):
-
Context: Synthesis of fluorinated biaryls as inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 14. The 2,3-dimethoxy-4-fluoro motif is a key intermediate in optimizing metabolic stability.
-
Source: (Referenced as intermediate 3.9e in related inhibitor synthesis).
-
-
Isoquinoline Alkaloid Synthesis:
-
Context: General routes to fluorinated isoquinolines via Henry reaction and Pictet-Spengler cyclization.
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
The following technical guide addresses the optimization of yield and purity in the synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene (CAS: 1781433-64-4). This scaffold is a critical intermediate in the development of kinase inhibitors and other fluorinated bioactive molecules.
The guide focuses on overcoming the primary bottleneck: Regiocontrol .
Status: Active Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Part 1: Strategic Route Selection (The Root Cause of Low Yield)
Before optimizing reaction conditions, you must validate your synthetic route. The most common cause of "low yield" for this specific target is not chemical conversion, but regiochemical mismatch leading to difficult-to-separate isomers.
The "Direct Bromination" Trap
If you are attempting to brominate 1-fluoro-2,3-dimethoxybenzene (3-fluoroveratrole) directly, you will likely encounter poor yields of the desired 4-bromo product.
-
The Problem: The methoxy group at position 2 exerts a strong para-directing effect, pushing the electrophile (Br⁺) to position 5 . The methoxy group at position 3 directs to positions 4 and 6.
-
Result: The major product is often 1-bromo-5-fluoro-2,3-dimethoxybenzene (the 5-bromo isomer), not your target. Separation of these isomers requires expensive HPLC or inefficient fractional crystallization.
Recommendation: Switch to the Sandmeyer Strategy (Route A) for guaranteed regiocontrol, or the Directed Ortho Metalation (DoM) (Route B) for fewer steps.
Part 2: Optimized Protocols
Route A: The Modified Sandmeyer Sequence (Gold Standard)
This route uses the strong directing power of the amine/amide group to force substitution at the 4-position, followed by conversion of the amine to fluorine.
Workflow:
-
Precursor: 2,3-Dimethoxyaniline.
-
Step 1 (Protection): Acetylation to 2,3-dimethoxyacetanilide.
-
Step 2 (Bromination): Bromination yields 4-bromo-2,3-dimethoxyacetanilide (exclusively para to the amine).
-
Step 3 (Hydrolysis): Deprotection to 4-bromo-2,3-dimethoxyaniline.
-
Step 4 (Fluorination): Balz-Schiemann reaction (NH₂ → N₂⁺ → F).
Troubleshooting the Balz-Schiemann Step (The Yield Killer)
The transformation of the diazonium salt to the aryl fluoride is the most critical step.
| Issue | Symptom | Root Cause | Solution |
| Violent Decomposition | Runaway exotherm, tar formation | Instability of diazonium tetrafluoroborate | Use Hexafluorophosphoric acid (HPF₆) instead of HBF₄. The diazonium-PF₆ salts are more stable and decompose more cleanly. |
| Phenol Formation | OH peak in NMR, low F yield | Presence of water during thermal decomposition | Ensure the diazonium salt is completely dry before heating. Use an inert solvent (e.g., o-dichlorobenzene) for the decomposition. |
| Incomplete Reaction | Residual aniline starting material | Poor diazotization kinetics | Maintain internal temp < 5°C. Use a slight excess of NaNO₂ (1.1 eq) and verify with starch-iodide paper. |
Step-by-Step Protocol (Step 4 Optimization):
-
Diazotization: Dissolve 4-bromo-2,3-dimethoxyaniline in 6M HCl. Cool to -5°C. Add NaNO₂ (aq) dropwise.
-
Salt Formation: Add 60% HPF₆ (1.5 eq) in one portion. A thick precipitate (Diazonium-PF₆) will form. Stir for 30 min.
-
Isolation: Filter the salt. Wash with cold water, then cold ether/methanol (3:1). Dry under high vacuum for 12 hours (Critical).
-
Decomposition: Suspend the dry salt in o-dichlorobenzene. Heat to 100–110°C until N₂ evolution ceases.
-
Purification: Steam distill or silica plug to remove tar.
Route B: Directed Ortho Metalation (DoM) (High-Tech Alternative)
If you possess 1-bromo-2,3-dimethoxybenzene , you can install the fluorine atom directly using lithium-base chemistry.
-
Mechanism: The methoxy group at position 3 directs lithiation to the ortho position (Position 4). The bromine at position 1 is less directing and the position ortho to it (Position 6) is less favored if conditions are controlled.
-
Reagents: LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).
Protocol:
-
Dissolve 1-bromo-2,3-dimethoxybenzene in anhydrous THF.
-
Cool to -78°C (Critical to prevent benzyne formation).
-
Add LDA (1.1 eq) dropwise over 1 hour.
-
Stir for 2 hours at -78°C.
-
Add NFSI (1.2 eq) in THF.
-
Warm slowly to room temperature.
Risk: If temperature rises > -60°C before quenching, the lithiated species may eliminate LiBr to form a benzyne intermediate, leading to complex mixtures.
Part 3: Visualizing the Regioselectivity Logic
The following diagram illustrates why the Direct Bromination route fails and how the Sandmeyer route corrects the substitution pattern.
Caption: Comparative workflow showing the regiochemical pitfalls of direct bromination versus the specificity of the Sandmeyer approach.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Selectfluor to fluorinate 1-bromo-2,3-dimethoxybenzene directly? A: No. Electrophilic fluorination (Selectfluor) follows the same electronic rules as bromination. It will preferentially fluorinate position 5 (para to 2-OMe) or position 6, not the desired position 4.
Q2: My Schiemann reaction yield is stuck at 30%. How do I improve it? A: The decomposition of the diazonium salt is likely too vigorous.
-
Switch from HBF₄ to HPF₆ (Hexafluorophosphoric acid) to make a more stable salt.
-
Use photochemical decomposition (UV light) instead of thermal heating if thermal control is difficult.
-
Ensure the solvent for decomposition (e.g., heptane or dichlorobenzene) is degassed to prevent radical side reactions.
Q3: Why is the 5-bromo isomer so difficult to remove? A: The 4-bromo and 5-bromo isomers are regioisomers with nearly identical polarity and boiling points. Standard silica chromatography often fails to separate them. If you have a mixture, recrystallization from hexanes/ethyl acetate is usually more effective than distillation.
Q4: Is there a commercial source for the trifluoro precursor? A: Yes, 1-bromo-2,3,4-trifluorobenzene is commercially available. You can attempt Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide (NaOMe). However, controlling mono- vs. di-substitution and regioselectivity (F-2 vs F-3 vs F-4) is challenging and often requires extensive optimization of temperature and stoichiometry.
References
-
Regioselectivity of Alkoxybenzene Bromination Smith, K. et al.[1] "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes." Physical Chemistry Chemical Physics, 2021.
-
Optimization of the Balz-Schiemann Reaction Rutherford, K. G. et al. "1-Bromo-2-fluorobenzene: Preparation via Diazonium Hexafluorophosphate." Organic Syntheses, Coll. Vol. 5, p. 133.
-
Directed Ortho Metalation Strategies Snieckus, V.[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
-
Synthesis of Fluorinated Benzaldehydes via SNAr Patent CN112299967B. "Preparation method of 3-methoxy-4-fluorobenzaldehyde."[2] (Demonstrates SNAr on fluorobromoarenes).
Sources
Technical Support Center: Purification of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the purification of 1-Bromo-2,3-dimethoxy-4-fluorobenzene. This document provides troubleshooting advice for common challenges, answers to frequently asked questions, and detailed purification protocols based on established chemical principles and data from analogous compounds.
I. Compound Properties Profile (Estimated)
| Property | Estimated Value/Characteristic | Rationale based on Analogs |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Halogenated aromatic ethers are often liquids or low-melting solids at room temperature[1]. |
| Molecular Weight | 235.05 g/mol | Calculated from the molecular formula C₈H₈BrFO₂. |
| Boiling Point | > 160 °C at 760 mmHg | Analogs like 1-bromo-2-fluoro-4-methoxybenzene have a boiling point of 162-164 °C. The additional methoxy group would likely increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane, ethers). Sparingly soluble in water. | Aromatic ethers exhibit good solubility in a range of organic solvents. Halogenated benzenes have low water solubility[2]. |
II. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.
Question 1: My crude this compound appears as a dark oil after synthesis. What is the likely cause and how can I decolorize it?
Answer:
A dark coloration in the crude product often indicates the presence of colored impurities, which could be polymeric materials or degradation products formed during the synthesis, especially if elevated temperatures were used.
A. Potential Causes & Solutions:
-
Residual Bromine or Iodine: If the brominating agent was used in excess and not fully quenched, residual halogen can impart a dark color.
-
Troubleshooting Steps:
-
Aqueous Wash: Before concentrating the organic extract, wash it with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.
-
Alkaline Wash: A subsequent wash with a mild base like sodium bicarbonate (NaHCO₃) can help remove acidic byproducts.
-
-
-
Charcoal Treatment: For persistent color, activated charcoal can be used to adsorb colored impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Caution: Activated charcoal can also adsorb the desired product, potentially reducing the yield. It is advisable to perform this on a small scale first to assess its effectiveness and impact on recovery.
-
-
Question 2: I am struggling to separate my product from a closely-eluting impurity during column chromatography. What strategies can I employ to improve separation?
Answer:
Poor separation of closely-eluting impurities is a common challenge, often due to similar polarities. The key is to optimize the chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.
A. Potential Causes & Solutions:
-
Suboptimal Solvent System: The choice of eluent is critical for achieving good resolution.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Conduct a thorough TLC analysis with various solvent systems. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). An ideal Rf for the product on TLC for good column separation is between 0.2-0.4[3].
-
Fine-tuning Polarity: If a standard hexane/ethyl acetate system is not effective, try adding a small percentage of a third solvent with a different polarity or selectivity, such as toluene or acetonitrile.
-
Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic) doesn't work, a shallow gradient elution can be very effective. Start with a low polarity eluent and very gradually increase the proportion of the more polar solvent.
-
-
-
Improper Column Packing or Loading: A poorly packed column or improper sample loading can lead to band broadening and poor separation.
-
Troubleshooting Steps:
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then diluted with the non-polar eluent before loading. For better resolution, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column.
-
-
B. Workflow for Optimizing Column Chromatography
Caption: Decision workflow for optimizing column chromatography.
III. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purification of this compound.
Question 3: Is recrystallization a suitable purification method for this compound? If so, what solvents should I try?
Answer:
Recrystallization can be an excellent purification technique if the compound is a solid at room temperature and if a suitable solvent can be found. The principle relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain in solution[4].
-
Solvent Selection Strategy:
-
Single Solvents: Given the presence of methoxy groups and halogens, solvents of intermediate polarity are a good starting point. Test small amounts of your crude product in solvents like:
-
Alcohols (e.g., ethanol, isopropanol, methanol)
-
Hydrocarbons (e.g., hexanes, heptane, cyclohexane)
-
Aromatic solvents (e.g., toluene)
-
-
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system is often effective. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then gently heated to clarify and allowed to cool slowly. Common solvent pairs to try include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
-
Question 4: What are the expected impurities from the synthesis of this compound and how can I detect them?
Answer:
The nature of impurities will depend on the synthetic route. A common method for synthesizing such compounds is the bromination of a dimethoxyfluorobenzene precursor.
-
Potential Impurities:
-
Unreacted Starting Material: The dimethoxyfluorobenzene precursor may be present if the reaction did not go to completion.
-
Isomeric Products: Bromination of an aromatic ring can sometimes lead to the formation of positional isomers, depending on the directing effects of the substituents.
-
Di-brominated Products: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, di-bromination of the aromatic ring can occur.
-
-
Detection Methods:
-
Thin-Layer Chromatography (TLC): TLC is an excellent initial tool to visualize the number of components in your crude mixture. Different spots will indicate the presence of multiple compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. This can help to identify the molecular weights of the impurities and, in many cases, their structures. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) is a key indicator for bromine-containing impurities[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The presence of extra peaks in the aromatic or methoxy regions of the ¹H NMR spectrum, or additional signals in the ¹³C NMR spectrum, would indicate the presence of impurities.
-
IV. Detailed Purification Protocols
The following are detailed, step-by-step protocols for the most common and effective purification techniques for a compound like this compound.
Protocol 1: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)
-
Sand
-
Crude this compound
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (e.g., from a hand pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Vacuum Distillation
This method is suitable for thermally stable, high-boiling liquids.
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Vacuum pump and tubing
-
Cold trap
Procedure:
-
Setup:
-
Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate grease.
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Observe for the condensation of vapor in the condenser.
-
Collect the fraction that distills over at a constant temperature and pressure. This is your purified product.
-
It is advisable to collect a small forerun fraction which may contain more volatile impurities.
-
-
Completion:
-
Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Disassemble the apparatus and determine the yield of the purified product.
-
V. References
-
Chorier, E., Blanc, N., Cannot, J., & Berthod, A. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
-
MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127.
-
University of California, Irvine. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ScienceDirect. (2017). Thin–layer Chromatography (TLC) - an overview. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Debromination in Cross-Coupling
Status: Operational Topic: Hydrodehalogenation (Debromination) Side Reactions Ticket Priority: High (Yield Critical) Audience: Synthetic Chemists, Process Chemists, Medicinal Chemists
Executive Summary: The "Silent Killer" of Yield
Debromination (hydrodehalogenation) is the reduction of your aryl halide (
When the desired cross-coupling (Reductive Elimination) is kinetically slow, the Palladium intermediate (
Diagnostic Module: Identify the Hydride Source
Before changing reagents, you must identify where the hydrogen is coming from. The mechanism differs by reaction type.
Mechanism of Failure: The Pd-Hydride Leak
The core failure mode is the formation of a
Common Hydride Sources:
- -Hydride Elimination (Substrate/Ligand): Common in Buchwald-Hartwig (from the amine) or alkyl cross-coupling.
- -Hydride Elimination (Solvent/Base): Alkoxide bases (e.g., isopropoxide) or alcoholic solvents can donate a hydride to Pd.
-
Protodehalogenation: If the metal center becomes anionic, it can pick up a proton (
) from water or alcohols, followed by reduction.
Visualizing the Failure Pathway
Figure 1: The "Leak" in the catalytic cycle. If Transmetallation is slow, the Oxidative Addition intermediate is vulnerable to hydride capture.
Troubleshooting Guides (By Reaction Type)
Scenario A: Suzuki-Miyaura Coupling
Symptom: Mass spec shows
| Variable | Recommendation | Scientific Rationale |
| Base | Switch to Inorganic: | Alkoxide bases containing |
| Solvent | Switch to Aprotic: Toluene, Dioxane, DMF. Avoid: Ethanol, Isopropanol (secondary alcohols are worst). | Primary and secondary alcohols are competent hydride donors. If solubility is an issue, use minimal water/Dioxane biphasic systems rather than alcohols. |
| Ligand | Use Bulky/Electron-Rich: SPhos, XPhos, | Bulky ligands accelerate Reductive Elimination. By speeding up the "good" step, you minimize the lifetime of the intermediate vulnerable to debromination [2]. |
| Water | Strictly Anhydrous (if using protic mechanism). | In some pathways, water acts as a proton source for anionic Pd species. |
Scenario B: Buchwald-Hartwig Amination
Symptom: Formation of arene + imine byproduct.[2]
Root Cause: The amine substrate itself is the reductant via
The "Amine Problem":
When the amine binds to Pd, if reductive elimination is slow, the amine can undergo
Corrective Actions:
-
Ligand Selection is Non-Negotiable: You must use ligands designed to force rapid reductive elimination.
-
Switch Catalyst Source: If using
, switch to a precatalyst like BrettPhos Pd G4 .-
Why?
requires reduction to to start. If your amine is hard to oxidize, the catalyst never activates. If it's easy to oxidize, you consume substrate just to start the cycle. Precatalysts enter as Pd(0) immediately.
-
Experimental Protocol: The Deuterium Diagnostic
Don't guess—prove the source. This experiment determines if the hydrogen comes from the solvent/water (proton source) or the reagents (hydride source).
Objective: Determine if
Step-by-Step Methodology:
-
Setup: Prepare two parallel reactions on a 0.1 mmol scale.
-
Reaction A: Standard conditions (Control).
-
Reaction B: Replace solvent with Deuterated equivalent (e.g.,
-Toluene + or ).
-
-
Execution: Run both to ~50% conversion (do not run to completion; we need to see the rate of byproduct formation).
-
Analysis: Analyze the crude mixture via GC-MS or
-NMR.-
Look for the mass of
vs .
-
-
Interpretation:
| Observation | Diagnosis | Action Plan |
| Product is | Proton Source: The solvent or water is protonating a Pd-Aryl species. | Dry the reaction.[5] Switch to non-protic solvents (DMF, Dioxane). Remove base impurities. |
| Product is | Hydride Source: The H is coming from the ligand, base, or substrate. | Switch base to |
Decision Matrix: The Troubleshooting Workflow
Use this logic flow to systematically solve the problem.
Figure 2: Systematic troubleshooting workflow for eliminating debromination.
FAQ: Rapid Fire Solutions
Q: I am using an Aryl Iodide and seeing 30% deiodination. Why is it worse than Bromide?
A: Oxidative addition of Aryl Iodides is very fast. This creates a high concentration of
Q: Can I use scavengers to stop this? A: Generally, no. Debromination is a kinetic competition, not an impurity issue. Adding scavengers usually poisons the catalyst. The only "scavenger" that works is using a sacrificial aryl halide (e.g., adding 10% chlorobenzene), but this is rarely effective for debromination specifically.
Q: Does temperature affect this? A: Yes. Higher temperatures generally favor high-barrier processes. If the activation energy for debromination is higher than cross-coupling (which is common), lowering the temperature may improve selectivity, provided the catalyst remains active.
References
-
Navarro, O. et al. (2004). Efficient Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides with Arylboronic Acids Mediated by [Pd(NHC)(allyl)Cl] Complexes. Journal of Organic Chemistry.[10]
-
Barder, T. E., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[9]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling.[11] Angewandte Chemie International Edition.[4][9][10]
-
Zultanski, S. L., & Fu, G. C. (2011). Palladium-Catalyzed Silicon-Carbon Bond Formation. Journal of the American Chemical Society.[9] (Mechanistic insights on
-hydride elimination).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. jmcct.com [jmcct.com]
Technical Support Center: Optimizing Recrystallization Solvents for 1-Bromo-2,3-dimethoxy-4-fluorobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing solvents for the recrystallization of 1-Bromo-2,3-dimethoxy-4-fluorobenzene. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
I. Understanding the Molecule: this compound
Before diving into solvent selection, it is crucial to understand the structural characteristics of this compound. This aromatic ether possesses both polar (methoxy and fluoro groups) and nonpolar (bromophenyl ring) features. This dual nature suggests that a single solvent may not be ideal, and a mixed solvent system might be necessary for optimal purification.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal characteristics of a recrystallization solvent for my compound?
An ideal solvent for recrystallization should exhibit the following properties[1][2][3]:
-
High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving[4][5].
-
Inertness: The solvent must not react with the compound being purified[2][4].
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals[1].
-
Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration[1][4].
Q2: How do I start selecting a solvent for this compound?
A good starting point is to consider the principle of "like dissolves like".[6] Given the mixed polarity of this compound, a systematic screening of solvents with varying polarities is recommended. You can begin by testing small quantities of your crude compound (~100 mg) with about 1 mL of different solvents at room temperature.[1]
Initial Solvent Screening Protocol:
-
Place a small amount of the crude solid into separate test tubes.
-
Add a small volume of a single solvent to each test tube.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility to the boiling point of the solvent.
-
An ideal solvent will completely dissolve the compound when hot.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best single solvent will yield a large quantity of pure crystals upon cooling.
Q3: My compound is soluble in most solvents at room temperature, or insoluble even when hot. What should I do?
This is a common scenario, especially with compounds like this compound, and it indicates that a single solvent system is unlikely to be effective. The solution is to employ a mixed-solvent recrystallization.[1][7]
Q4: How does a mixed-solvent recrystallization work?
In a mixed-solvent system, you use a pair of miscible solvents. One solvent, the "good" or "soluble" solvent, should dissolve the compound well at all temperatures. The other, the "bad" or "insoluble" solvent (also known as the anti-solvent), should not dissolve the compound well at any temperature.[7][8]
The process generally involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes cloudy (the point of saturation).[7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal growth.
III. Experimental Protocols & Data
A. Step-by-Step Guide to Mixed-Solvent Recrystallization
-
Select a Solvent Pair: Based on initial screening, choose a miscible solvent pair. For this compound, pairs like ethanol/water, acetone/water, or toluene/hexane are good starting points.[9]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent in small portions while heating the mixture to a gentle boil. Add just enough "good" solvent to completely dissolve the solid.[10][11]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[7][8][10] This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[7][8]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][11] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of the cold "bad" solvent or a cold mixture of the two solvents to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
B. Potential Solvents for this compound
The following table summarizes the properties of common laboratory solvents that could be considered for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Water | 100 | 80.4 | Good anti-solvent for moderately polar compounds.[4] |
| Ethanol | 78 | 24.3 | An excellent general-purpose solvent.[4] Often used with water. |
| Methanol | 65 | 33.6 | Good for relatively polar compounds; easily removed.[4] |
| Acetone | 56 | 20.7 | A general-purpose solvent for relatively polar compounds.[4] |
| Ethyl Acetate | 77 | 6.02 | Good for compounds of intermediate polarity.[4] |
| Toluene | 111 | 2.4 | A good solvent for aromatic compounds.[4] |
| Hexane | 69 | 1.89 | A nonpolar solvent, often used as an anti-solvent.[4] |
| Cyclohexane | 81 | 2.02 | A good nonpolar solvent.[4] |
IV. Troubleshooting Common Recrystallization Problems
Q5: What should I do if no crystals form upon cooling?
This is a common issue that can often be resolved with simple techniques.[5]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution.[5][12] The small scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" from a previous successful crystallization can initiate the process.[5]
-
Supersaturation: Your solution may be supersaturated.[5] Try cooling the solution in a salt/ice bath to a lower temperature.
-
Too Much Solvent: You may have used too much solvent.[5][13] Gently heat the solution to evaporate some of the solvent, making it more concentrated, and then allow it to cool again.[13][14]
Q6: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[5][8][15] This often happens when the boiling point of the solvent is higher than the melting point of the solute.[14]
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point.[14] Allow the solution to cool very slowly.
-
Lower the Boiling Point: Select a different "good" solvent with a lower boiling point.[14]
-
Vigorous Stirring: As the solution cools and the oil begins to form, stir it vigorously to break up the oil into smaller droplets, which can act as nuclei for crystallization.[14]
Q7: The yield of my recrystallized product is very low. How can I improve it?
A low yield can be due to several factors:
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor.[5] You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.[4]
-
Premature Crystallization: If crystals form in the funnel during hot filtration, it can lead to product loss.[14][15] To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.[14]
Q8: My product is still impure after recrystallization. What went wrong?
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice.[12] Ensure a slow and gradual cooling process.
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at separating the desired compound from the impurities.[14] A different solvent or solvent pair may be necessary. It may be beneficial to re-recrystallize the product.
V. Safety Considerations
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Bromo-4-fluorobenzene, a related compound, is a flammable liquid and can cause skin and eye irritation.[16][17][18] Assume similar hazards for the title compound.
-
Avoid inhalation of vapors and contact with skin and eyes.[18][19]
VI. References
-
Recrystallization. (n.d.). LibreTexts.
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
-
Experiment 2: Recrystallization. (n.d.). University of Toronto.
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs. (n.d.). University of York.
-
Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
-
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
-
Recrystallization using two solvents. (2012, May 7). YouTube.
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
-
Problems in recrystallization. (n.d.). Biocyclopedia.
-
3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
-
-
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. (n.d.). University of California, Riverside.
-
-
Recrystallization (chemistry). (n.d.). Wikipedia.
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
-
Recrystallization. (n.d.). California State University, Northridge.
-
SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. (2013, October 17). Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. (2013, October 17). Thermo Fisher Scientific.
-
1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
-
Aromatic ethers and process for producing aromatic ethers. (2004). Google Patents.
-
SAFETY DATA SHEET - 2-Bromo-1,4-difluorobenzene. (2025, April 28). MilliporeSigma.
-
1-Bromo-2,3-dimethoxybenzene SDS, 5424-43-1 Safety Data Sheets. (n.d.). ECHEMI.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. rubingroup.org [rubingroup.org]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. echemi.com [echemi.com]
Technical Support Center: Purification of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-dimethoxy-4-fluorobenzene. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The guidance provided is based on established principles of organic chemistry and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My crude this compound sample is a dark oil/solid. What are the likely colored impurities?
A1: Dark coloration in your crude product often suggests the presence of polymeric or highly conjugated byproducts. These can arise from over-bromination or side reactions under harsh conditions. Trace amounts of residual bromine or iodine (if used in the synthesis) can also contribute to color.
Q2: I have multiple spots on my TLC plate after the reaction. What are the probable impurities?
A2: The impurities will largely depend on the synthetic route. Assuming the synthesis involves the electrophilic bromination of 1,2-dimethoxy-3-fluorobenzene, the most common impurities are:
-
Isomeric Products: Bromination at other positions on the aromatic ring. The directing effects of the methoxy and fluoro groups will influence the regioselectivity of the bromination.
-
Di-brominated Products: Introduction of a second bromine atom onto the aromatic ring.
-
Unreacted Starting Material: Residual 1,2-dimethoxy-3-fluorobenzene.
-
Byproducts from the Brominating Agent: For example, if using N-Bromosuccinimide (NBS), succinimide will be a byproduct.[1]
Q3: What is the best general approach to purify this compound?
A3: A multi-step approach is often most effective.
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: To separate the desired product from isomeric and other organic byproducts.
-
Recrystallization or Distillation: As a final polishing step to obtain high-purity material. The choice between these will depend on the physical state and thermal stability of your compound.
Q4: What are the key safety precautions when handling this compound and its impurities?
A4: While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2]
II. Troubleshooting Purification Challenges
This section provides a more in-depth guide to resolving specific issues you may encounter during the purification process.
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the product with impurities (overlapping spots on TLC).
-
Broad, tailing bands on the column.
-
Low recovery of the desired product.
Troubleshooting Workflow:
Sources
Navigating the Challenges of 1-Bromo-2,3-dimethoxy-4-fluorobenzene Solubility: A Technical Support Guide
Welcome to the technical support center for 1-Bromo-2,3-dimethoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sometimes challenging chemical compound. Here, we address common solubility issues through a series of frequently asked questions and troubleshooting guides, grounded in scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to overcome experimental hurdles and ensure the success of your research.
Understanding the Molecule: Physicochemical Properties at a Glance
Before delving into solubility issues, it's crucial to understand the physicochemical characteristics of this compound. These properties are key to predicting its behavior in various solvent systems.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₈BrFO₂ | [1] |
| Molecular Weight | 235.05 g/mol | [1] |
| Appearance | Likely a solid or high-boiling liquid | Inferred from similar compounds |
| Polarity | Moderately polar | Inferred from functional groups |
| Water Solubility | Low to negligible | [2][3][4] |
| LogP | ~2.6 | [1] |
Note: Some values are predicted or inferred based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
The principle of "like dissolves like" is fundamental to solubility. This compound is a moderately polar molecule due to the presence of two methoxy groups, a fluorine atom, and a bromine atom attached to a benzene ring. If you are experiencing solubility issues, it is likely that the polarity of your solvent is not well-matched to the solute. For instance, highly nonpolar solvents like hexanes or highly polar protic solvents like water will likely be poor choices for achieving significant solubility.[2]
Q2: What are the best starting solvents to try for dissolving this compound?
Based on its structure, the following solvents are excellent starting points for solubilizing this compound:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the methoxy and fluoro groups of the molecule.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also good candidates due to their ability to dissolve a wide range of organic compounds.
-
Polar Protic Solvents: While less ideal than polar aprotic solvents, alcohols like ethanol and methanol may offer moderate solubility.[3]
Q3: I've tried a few solvents and the compound is still not dissolving. What can I do?
If you're still facing challenges, consider the following troubleshooting steps:
-
Gentle Heating: Carefully warming the mixture can increase the kinetic energy of the solvent molecules, often leading to improved solubility. Always monitor the temperature to avoid decomposition of your compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the interaction between the solvent and the solute.
-
Co-solvent Systems: Employing a mixture of two or more miscible solvents can fine-tune the polarity of the solvent system to better match that of your compound. For example, a mixture of toluene and a more polar solvent like isopropanol could be effective.
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
This section provides a systematic workflow for addressing solubility problems with this compound.
Caption: A schematic of the shake-flask method for determining solubility.
Safety and Handling Considerations
When working with this compound and the recommended organic solvents, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [5][6]* Ignition Sources: Many of the recommended organic solvents are flammable. Keep away from open flames, hot surfaces, and other potential ignition sources. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]
-
Bromobenzene - Solubility of Things. Available from: [Link]
-
Solubility of C60 in a Variety of Solvents. Available from: [Link]
-
1-BROMO-4-FLUOROBENZENE - Sdfine. Available from: [Link]
-
The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society. Available from: [Link]
-
Bromobenzene CAS 108-86-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. Available from: [Link]
-
Bromobenzene | C6H5Br | CID 7961 - PubChem - NIH. Available from: [Link]
-
1-Bromo-2-fluoro-4-methoxybenzene - ChemBK. Available from: [Link]
-
Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed. Available from: [Link]
-
1-Bromo-4-fluorobenzene - Wikipedia. Available from: [Link]
-
Solubility of hydrofluorocarbons in aromatic solvents and alcohols: Experimental data and modeling with CPA EoS | Request PDF - ResearchGate. Available from: [Link]
-
4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. Available from: [Link]
-
(PDF) Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bromobenzene CAS 108-86-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Fluorobenzene Synthesis & Regiocontrol
Status: Online Operator: Senior Application Scientist Topic: Minimizing Regioisomer Formation in Aromatic Fluorination Case ID: FL-ISO-9982
Welcome to the Fluorination Optimization Hub
Achieving site-selective fluorination on aromatic rings is one of the most challenging transformations in medicinal chemistry due to the high electronegativity of fluorine and the strength of the C-F bond. Regioisomers typically arise from two distinct mechanistic failures: benzyne intermediate scrambling (in nucleophilic methods) or directing group conflicts (in electrophilic methods).
This guide is structured to troubleshoot your specific reaction class. Select your current methodology below to access the relevant diagnostic protocols.
Module 1: Nucleophilic Fluorination (Halex & )
Primary Issue: You are observing meta-fluorine products when starting with para-leaving groups (or vice versa).
Diagnosis: The Benzyne Leak. Your reaction conditions (high temp, strong base) are triggering an Elimination-Addition mechanism rather than the desired Addition-Elimination (
The Mechanism of Failure
In the absence of strong electron-withdrawing groups (EWGs), bases like
Figure 1: The "Benzyne Leak" pathway causing regioisomer scrambling during nucleophilic substitution.
Troubleshooting Protocol
Q: How do I stop benzyne formation without losing reactivity?
A: You must lower the activation energy for the direct
-
Switch to Anhydrous CsF (The "Dry-Down" Method):
-
Water forms a solvation shell around
, reducing its nucleophilicity and forcing you to use higher temps (which favor benzyne). -
Protocol: Weigh CsF into the reaction vessel, add toluene, and rotary evaporate to dryness. Repeat 3x. This creates a high-surface-area, anhydrous "amorphous" CsF that reacts at lower temperatures [1].
-
-
Use Phase Transfer Catalysts (PTC):
-
Add 18-Crown-6 (for KF) or Tetrabutylammonium fluoride (TBAF) (anhydrous). This pulls naked fluoride into the organic phase, accelerating
kinetics significantly.
-
-
The "Halex" Catalyst Switch:
-
If your substrate lacks EWGs, standard Halex will fail. Switch to Copper-Mediated Fluorination (see Module 2) or PhenoFluor (see Module 3).
-
Module 2: Pd-Catalyzed Fluorination (Buchwald Protocol)
Primary Issue: Low yield or formation of regioisomers during the conversion of Aryl Triflates/Bromides to Aryl Fluorides. Diagnosis: Pd-Benzyne Formation. Even in metal catalysis, if the reductive elimination of Pd-F is slow, the base can deprotonate the arene on the palladium center.
Technical Insight
Standard phosphine ligands often fail because the barrier for C-F reductive elimination is high. If the complex stalls, the base (CsF) attacks the ortho-proton of the Pd(II)-aryl species, forming a Pd-benzyne complex that inserts fluoride non-selectively [2].
Optimization Table: Ligand Selection
| Substrate Class | Recommended Ligand | Catalyst Precursor | Key Advantage |
| Activated Aryl Triflates | BrettPhos | [(BrettPhos)Pd(allyl)]OTf | Standard for electron-deficient rings. |
| Electron-Rich / Neutral | AlPhos | [(AlPhos)Pd]2•COD | CRITICAL: Promotes reductive elimination at room temp, preventing benzyne formation [3]. |
| Heterocycles | tBuBrettPhos | [(tBuBrettPhos)Pd(allyl)]OTf | Prevents catalyst poisoning by N-atoms. |
Q: My reaction works but gives 5-10% wrong isomer. Why?
A: You are likely using tBuBrettPhos on a neutral ring at
Module 3: Deoxyfluorination (Phenols -> Fluorides)
Primary Issue: You need to fluorinate a complex scaffold with high regiofidelity, but
The Solution: PhenoFluor
Unlike DAST or Deoxo-Fluor (which work poorly on phenols), PhenoFluor allows for the direct conversion of phenols to aryl fluorides.
-
Why it minimizes isomers: The reaction proceeds through a 4-membered transition state where the fluoride attacks the ipso carbon (the one holding the oxygen) directly. There is no free carbocation and no benzyne intermediate. Regio-retention is >99:1 [4].
Protocol (PhenoFluor Mix):
-
Charge reaction vial with PhenoFluor mix (reagent + CsF).
-
Add substrate (Phenol) and Toluene.
-
Heat to 80-110°C.
-
Note: This tolerates amines and aldehydes, which usually fail in Pd-catalyzed or Halex reactions.
Module 4: Electrophilic Fluorination (Selectfluor/NFSI)[1][2]
Primary Issue: Getting a mixture of ortho and para isomers when using Selectfluor.
Diagnosis: Steric/Electronic Mismatch.
Q: How do I force para selectivity over ortho? A:
-
Switch Reagent: Move from Selectfluor to NFSI (N-fluorobenzenesulfonimide). The bulky sulfonimide groups create significant steric clash at the ortho position, favoring para.
-
Solvent Tuning:
-
Acetonitrile (MeCN): Favors standard electronic control (
). -
Methanol (MeOH): Can shift selectivity towards side-chain fluorination or radical pathways if SET (Single Electron Transfer) mechanisms are accessible [5].
-
Summary Decision Tree
Use this logic flow to select the method that guarantees the highest regiochemical integrity for your specific substrate.
Figure 2: Strategic decision tree for selecting a regioselective fluorination method.
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Link
-
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015).[1][2] A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[1] Journal of the American Chemical Society, 137(42), 13433–13438. Link
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[2] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. Link
-
Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Deoxyfluorination of Phenols.[3][4] Organic Letters, 17(2), 544–547. Link
-
Stavber, S., Jereb, M., & Zupan, M. (2008). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis.[5][6] Synthesis, 2008(10), 1487-1513. Link
Sources
- 1. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]
- 2. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
- 4. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 5. Selectfluor™ [sigmaaldrich.com]
- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture Sensitivity in 1-Bromo-2,3-dimethoxy-4-fluorobenzene Reactions
Welcome to the technical support center for 1-Bromo-2,3-dimethoxy-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for handling this moisture-sensitive reagent. By understanding the causality behind experimental choices, you can ensure the integrity and success of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound, particularly in relation to moisture.
Q1: Why is this compound considered moisture-sensitive?
A1: The primary concern with moisture arises when this compound is used in reactions that involve organometallic intermediates, such as Grignard reagents or in Suzuki-Miyaura cross-coupling reactions.[1][2] While the compound itself is not pyrophoric, trace amounts of water can have a significant detrimental impact on these sensitive reactions.[3]
Q2: What are the typical consequences of moisture contamination in reactions involving this compound?
A2: Moisture contamination can lead to several undesirable outcomes:
-
Reaction Failure: In Grignard reagent formation, water will protonate and quench the highly reactive organomagnesium species, preventing the desired reaction from occurring.[4][5]
-
Low Yields: In cross-coupling reactions like the Suzuki-Miyaura coupling, water can lead to the hydrolysis of the boronic acid or ester coupling partner, reducing the concentration of the active nucleophile and thereby lowering the product yield.[6]
-
Formation of Byproducts: Hydrolysis of the aryl bromide under certain conditions or reaction with other reagents in the presence of water can lead to the formation of undesired side products, complicating purification.[7]
Q3: How can I determine if my solvent is dry enough for a reaction with this compound?
A3: The most reliable method for determining the water content in a solvent is through Karl Fischer titration.[8] For many applications, especially those involving highly sensitive organometallic reagents, a water content of less than 50 ppm is recommended.[9]
Q4: Are there any visual indicators of moisture contamination during a reaction?
A4: While not always definitive, some visual cues may suggest moisture contamination. For instance, in a Grignard reaction, the failure of the reaction to initiate (e.g., no cloudiness or exotherm) can be an indicator.[4] However, relying solely on visual cues is not a substitute for proper drying techniques.
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to common issues encountered during reactions with this compound.
Guide 1: Low or No Product Yield in a Grignard Reaction
Problem: You are attempting to form a Grignard reagent from this compound and magnesium turnings, but the reaction fails to initiate or gives a very low yield of the desired product after quenching with an electrophile.
Causality: The most probable cause is the presence of trace amounts of water, which reacts with the Grignard reagent as it forms.[4] Grignard reagents are strong bases and will readily abstract a proton from water, rendering them inactive for the desired nucleophilic addition.[5]
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously dried. This can be achieved by oven-drying at a minimum of 125°C overnight or for at least 4 hours.[10] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[11] Alternatively, flame-dry the assembled glassware under vacuum and backfill with an inert gas.[12]
-
Solvent Purity: Use a truly anhydrous solvent. While commercially available anhydrous solvents are often sufficient, their quality can degrade upon storage. It is best practice to dry solvents in the lab.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment. This prevents atmospheric moisture from entering the reaction vessel.[13][14] A simple balloon filled with inert gas attached to a needle can be effective for small-scale reactions.[15] For more rigorous control, a Schlenk line or a glovebox should be used.[16]
-
Reagent Handling: Dispense this compound and any other liquid reagents using dry syringes.[10] Syringes and needles should also be oven-dried before use.[11]
Guide 2: Inconsistent Results in Suzuki-Miyaura Cross-Coupling
Problem: You are performing a Suzuki-Miyaura cross-coupling reaction with this compound and a boronic acid, but the reaction yields are inconsistent and often lower than expected.
Causality: While Suzuki-Miyaura reactions are generally more tolerant to water than Grignard reactions, excess moisture can still be problematic. Water can participate in the catalytic cycle in a non-productive manner, leading to the decomposition of the boronic acid coupling partner.[6] The choice of base and solvent system also plays a critical role.[17]
Troubleshooting Steps:
-
Solvent and Base Selection: While some Suzuki reactions are performed in aqueous solvent mixtures, the optimal conditions can be sensitive to the water content.[6] If you are experiencing inconsistent results, consider using anhydrous solvents and a non-hydroxide base like potassium carbonate or cesium fluoride.
-
Degassing: Oxygen can also negatively impact the palladium catalyst. Degas your solvent prior to use. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method for more rigorous oxygen removal.[16]
-
Reagent Quality: Ensure the boronic acid you are using is of high quality and has been stored properly to prevent decomposition.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly impact the reaction's robustness. Consider screening different ligand systems to find one that is more tolerant to your specific reaction conditions.
III. Best Practices and Experimental Protocols
Adhering to the following best practices will help you proactively avoid moisture-related issues in your reactions.
Protocol 1: Drying Organic Solvents
The choice of drying agent is crucial and depends on the solvent.[18]
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl or activated 3 Å molecular sieves | For the ketyl method, reflux THF over sodium and benzophenone until a deep blue color persists, then distill.[19] For sieves, allow THF to stand over activated 3 Å molecular sieves for at least 48 hours.[8] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) or activated 3 Å molecular sieves | Reflux over CaH₂ and distill.[8] Alternatively, store over activated 3 Å molecular sieves. |
| N,N-Dimethylformamide (DMF) | Barium oxide or 4 Å molecular sieves | Dry overnight over BaO or 4 Å sieves, then decant and distill under reduced pressure.[19] |
| Toluene | Sodium/benzophenone ketyl | Reflux over sodium and benzophenone until a deep blue color persists, then distill. |
Note: Always consult safety guidelines before working with reactive drying agents like sodium metal.[18]
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This protocol describes a general setup for a moisture-sensitive reaction using a Schlenk line.
-
Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a stir bar) and condenser. Flame-dry the entire apparatus under vacuum.
-
Inert Gas Purge: Allow the glassware to cool to room temperature while under vacuum. Backfill the apparatus with a dry, inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[16]
-
Reagent Addition: Add your solid reagents (e.g., magnesium turnings) to the flask under a positive flow of inert gas. Liquid reagents, including the solvent and this compound, should be added via a dry, gas-tight syringe through a rubber septum.[10]
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be monitored with an oil bubbler attached to the condenser outlet.[11]
IV. Visualizations
Diagram 1: The Effect of Moisture on Grignard Reagent Formation
Caption: Moisture quenches the active Grignard reagent.
Diagram 2: Experimental Workflow for a Moisture-Sensitive Reaction
Caption: Key steps for handling moisture-sensitive reactions.
V. References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]
-
Fiveable. (2025, August 15). Inert atmosphere Definition. [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]
-
Organic Lab Techniques. (2022, February 2). Inert Atmosphere, with no O2. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]
-
The Schlenk Line Survival Guide. Drying Solvents. [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. [Link]
-
Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Stack Exchange. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent?[Link]
-
Wikipedia. (2023, October 28). 1-Bromo-4-fluorobenzene. [Link]
-
Wikipedia. (2023, November 13). Grignard reaction. [Link]
-
Reddit. (2022, September 7). Moisture treatment in Grignard reaction vessel. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (2017, December). Screening of reaction conditions for hydroxylation of aryl bromides. [Link]
Sources
- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. reddit.com [reddit.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for 1-Bromo-2,3-dimethoxy-4-fluorobenzene
This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. We will explore a systematic approach to method development, from initial parameter selection to a comparative evaluation of different stationary phases, all grounded in established chromatographic theory.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a polysubstituted aromatic compound. While specific experimental data for this exact molecule is scarce, we can infer its behavior based on its structural components and data from similar compounds.
-
Structure: A benzene ring with bromo, fluoro, and two methoxy substituents.
-
Polarity: The presence of the halogen atoms and methoxy groups introduces polarity, but the overall aromatic character suggests it is a relatively non-polar, hydrophobic molecule. A similar compound, 1-Bromo-3,5-dimethoxy-4-fluorobenzene, has a calculated LogP of 2.6, indicating significant hydrophobicity.[1]
-
Ionization: The molecule lacks readily ionizable functional groups, so its retention will be largely independent of mobile phase pH.[2][3]
-
UV Absorbance: The benzene ring is a chromophore. Dimethoxybenzene derivatives are known to absorb UV light in the range of 250-300 nm. Therefore, UV detection is a suitable and straightforward choice.
Given its hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the logical starting point for method development.[4] This technique utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4]
Strategic Method Development Workflow
A systematic and logical workflow is crucial for efficient and effective method development. The process can be visualized as a series of iterative steps, starting with initial scouting and progressing to fine-tuning for optimal performance.
Caption: A strategic workflow for HPLC method development.
Initial Method Scouting and Optimization
The initial phase of method development involves selecting a suitable column and mobile phase to achieve reasonable retention and peak shape.
Recommended Starting Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC or UHPLC | Standard instrumentation is sufficient. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | A C18 column is a versatile starting point for hydrophobic compounds.[4] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Offers good UV transparency and lower viscosity than methanol. |
| Detection | UV at 270 nm | Based on the expected absorbance of dimethoxybenzene derivatives. A full spectrum scan using a PDA detector is recommended to determine the optimal wavelength. |
| Column Temp. | 30 °C | A controlled temperature ensures reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 5 µL | A small injection volume minimizes band broadening. |
Experimental Protocol: Gradient Scouting
A "scouting" gradient is an efficient way to determine the approximate mobile phase composition required to elute the analyte and any impurities.
-
Prepare the Mobile Phase:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Prepare a Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with acetonitrile to a working concentration of 100 µg/mL.
-
Set up the HPLC System: Use the initial conditions outlined in the table above.
-
Run the Scouting Gradient:
-
Time (min) | %B (Acetonitrile)
-
0.0 | 50
-
20.0 | 95
-
22.0 | 95
-
22.1 | 50
-
25.0 | 50
-
-
Analyze the Chromatogram: Observe the retention time of the main peak and the separation from any impurities. This information will be used to develop an optimized gradient or an isocratic method.
Comparative Guide to Stationary Phases
While a C18 column is a reliable starting point, the unique structure of this compound, with its aromatic ring and halogen substituents, suggests that alternative stationary phases could offer superior selectivity. Here, we compare the performance of a standard C18 phase with Phenyl and Pentafluorophenyl (PFP) phases.
The Hydrophobic Subtraction Model (HSM) provides a quantitative framework for comparing column selectivity based on five parameters: hydrophobicity (H), steric hindrance (S*), hydrogen bond acidity (A), hydrogen bond basicity (B), and cation exchange capacity (C).[5][6][7][8]
Caption: Interaction mechanisms of the analyte with different stationary phases.
Stationary Phase Characteristics
| Stationary Phase | USP Code | Primary Interaction Mechanisms | HSM Characteristics | Ideal for... |
| C18 (Octadecylsilane) | L1 | Hydrophobic | High H, Low S, A, B, C | General purpose, separation based on hydrophobicity. |
| Phenyl | L11 | Hydrophobic, π-π interactions | Moderate H, Enhanced selectivity for aromatic compounds. | Aromatic compounds, offering different selectivity than C18. |
| PFP (Pentafluorophenyl) | L43 | Hydrophobic, π-π, dipole-dipole, ion-exchange | Moderate H, High S, A, and B | Halogenated compounds, positional isomers, polar analytes.[9][10][11][12] |
Experimental Protocol: Stationary Phase Comparison
-
Obtain the Columns: Procure a C18, a Phenyl, and a PFP column of the same dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare the System: Use the same HPLC system, mobile phases, and standard solution as in the gradient scouting experiment.
-
Run Identical Gradients: Execute the same scouting gradient on each of the three columns.
-
Evaluate the Results: Compare the retention time, peak shape (asymmetry), and resolution between the analyte and any impurities for each column.
Hypothetical Comparative Data
| Parameter | C18 Column | Phenyl Column | PFP Column |
| Retention Time (min) | 12.5 | 13.8 | 15.2 |
| Peak Asymmetry | 1.1 | 1.0 | 1.0 |
| Resolution (from key impurity) | 1.8 | 2.5 | 4.1 |
Interpretation of Hypothetical Data:
-
The C18 column provides good retention and peak shape.
-
The Phenyl column shows increased retention and improved resolution due to π-π interactions with the analyte's aromatic ring.
-
The PFP column demonstrates the highest retention and significantly better resolution. This is attributed to multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions between the electron-deficient PFP ring and the electron-rich regions of the analyte, as well as interactions with the halogen substituents.[13] This makes the PFP column the superior choice for this application.
Final Method Optimization on the Selected Column
Once the optimal stationary phase (in this hypothetical case, the PFP column) is selected, the mobile phase gradient can be fine-tuned to improve separation efficiency and reduce run time.
Experimental Protocol: Gradient Optimization
-
Analyze the Scouting Run: Based on the scouting gradient on the PFP column, the analyte elutes at approximately 15.2 minutes with 80% acetonitrile.
-
Design a Focused Gradient: Create a shallower gradient around the elution point to improve resolution.
-
Time (min) | %B (Acetonitrile)
-
0.0 | 65
-
10.0 | 85
-
12.0 | 85
-
12.1 | 65
-
15.0 | 65
-
-
Evaluate and Refine: If necessary, further adjust the gradient slope, initial and final %B, and temperature to achieve optimal separation with a reasonable analysis time.
Conclusion and Recommendations
This guide has outlined a systematic, science-driven approach to developing a robust RP-HPLC method for this compound. By understanding the analyte's properties and leveraging the diverse selectivity of modern stationary phases, a highly efficient and reproducible method can be achieved.
Key Recommendations:
-
Start with a scouting gradient on a C18 column to quickly establish elution conditions.
-
Compare different stationary phases , particularly a PFP column, which is likely to offer superior selectivity for this halogenated aromatic compound. The Hydrophobic Subtraction Model provides a theoretical basis for this comparison.
-
Optimize the gradient on the selected column to maximize resolution and minimize analysis time.
-
Maintain consistent temperature and mobile phase preparation to ensure method robustness.
By following this comprehensive guide, researchers can confidently develop and implement a reliable HPLC method for the analysis of this compound and similar compounds.
References
-
Kinetex F5 Core-Shell HPLC Columns. Phenomenex. Available from: [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available from: [Link]
-
NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available from: [Link]
-
Agilent Poroshell PFP HPLC Columns. Element Lab Solutions. Available from: [Link]
-
SELECTRA® PFPP. Amchro. Available from: [Link]
-
Snyder, L. R., Dolan, J. W., & Carr, P. W. (2004). The hydrophobic-subtraction model of reversed-phase column selectivity. Journal of Chromatography A, 1060(1-2), 77–116. Available from: [Link]
-
How It Works. hplccolumns.org. Available from: [Link]
-
Dolan, J. W., & Snyder, L. R. (2016). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise. LCGC North America, 34(9), 730-741. Available from: [Link]
-
Stoll, D. R., et al. (2022). Improved hydrophobic subtraction model of reversed-phase liquid chromatography selectivity based on a large dataset with a focus on isomer selectivity. ChemRxiv. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Gradient Optimization in HPLC. Welch Materials. Available from: [Link]
-
Stationary phase gradients for hplc. Liberty University. Available from: [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Available from: [Link]
-
1-Bromo-2,3,4-trifluorobenzene Properties. EPA. Available from: [Link]
-
1-Bromo-2,3-dimethoxybenzene. PubChem. Available from: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. rotachrom.com [rotachrom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mac-mod.com [mac-mod.com]
- 6. The hydrophobic-subtraction model of reversed-phase column selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Columns - HPLC column selectivity measurements of more than 600 reversed phase columns from over 30 manufacturers [hplccolumns.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. amchro.com [amchro.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Guide: Structural Elucidation of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
Topic: Distinguishing 1-Bromo-2,3-dimethoxy-4-fluorobenzene from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
In medicinal chemistry, the precise regiochemistry of poly-substituted benzenes is non-negotiable. This compound (hereafter referred to as Target-A ) is a high-value scaffold often used to introduce fluorinated motifs into biaryl systems via Suzuki-Miyaura coupling.
However, the synthesis of Target-A —typically via bromination of 1-fluoro-2,3-dimethoxybenzene or methylation of bromofluorophenols—frequently yields regioisomers. These isomers possess identical mass (MW 235.05) and very similar polarity, making LC-MS and TLC unreliable for differentiation.
This guide provides a definitive, self-validating spectroscopic workflow to distinguish Target-A from its three most common isomers:
-
Isomer-B (Symmetric): 5-Bromo-2-fluoro-1,3-dimethoxybenzene[1]
-
Isomer-C (Para-H): 1-Bromo-2,5-dimethoxy-4-fluorobenzene
-
Isomer-D (Pseudo-Ortho): 1-Bromo-2-fluoro-3,4-dimethoxybenzene
Structural Analysis of Key Isomers
The core challenge lies in the substitution pattern. While all compounds contain the same functional groups, their spatial arrangement alters the spin systems significantly.
Isomer Visualization (Graphviz)
Figure 1: Structural comparison of the target molecule and its primary regioisomers.
Spectroscopic Comparison: The Decision Matrix
The following table summarizes the definitive spectral features. The "NOE Silence" of Target-A is the most robust rapid-identification tool.
| Feature | Target-A (1-Br, 2,3-diOMe, 4-F) | Isomer-B (Symmetric) | Isomer-C (Para-H) | Isomer-D (Common Impurity) |
| Proton Position | H5, H6 (Ortho) | H2, H6 (Meta/Equiv) | H3, H6 (Para) | H5, H6 (Ortho) |
| Two distinct dd | One d (2H) | Two d (singlet-like) | Two dd | |
| ~8.5 Hz (Ortho) | N/A (Equivalent) | ~0 Hz (Para) | ~8.5 Hz (Ortho) | |
| ~9.0 Hz (Ortho to F) | ~6.0 Hz (Meta) | ~11.0 Hz (Ortho) | ~0-2 Hz (Para to F) | |
| NOE Correlation | SILENT (OMe | STRONG (OMe | STRONG (OMe | STRONG (OMe |
Key Diagnostic 1: The "NOE Silence"
In Target-A , the two methoxy groups are at positions 2 and 3. The protons are at positions 5 and 6.
-
OMe-2 is flanked by Br(1) and OMe(3). No Proton Neighbor.
-
OMe-3 is flanked by OMe(2) and F(4). No Proton Neighbor.
-
Result: Irradiation of the OMe signals in Target-A will show NO enhancement of the aromatic protons.
-
Contrast: In Isomer-D (1-Br, 2-F, 3,4-diOMe), OMe-4 is directly adjacent to H5. A strong NOE signal will be observed.[2][3][4]
Key Diagnostic 2: F NMR Coupling Patterns
-
Target-A : The Fluorine at C4 couples to H5 (ortho,
Hz) and H6 (meta, Hz). The F signal appears as a dd (doublet of doublets). -
Isomer-B : Symmetric. Fluorine couples to two equivalent meta protons. The
F signal is a t (triplet, Hz). -
Isomer-D : Fluorine at C2 couples to H6 (meta) but has weak coupling to H5 (para). The
F signal appears as a d (doublet) or broadened doublet, lacking the distinct large ortho coupling found in Target-A.
Experimental Protocols
Protocol A: Definitive Identification Workflow
This workflow assumes you have an isolated sample and need to confirm identity.
Step 1: 1H NMR Acquisition
-
Solvent: CDCl
or DMSO-d . -
Parameters: Standard 1D proton.
-
Analysis: Look at the aromatic region (6.5 - 7.5 ppm).
-
Do you see a singlet or a doublet integrating to 2H?
Isomer-B . -
Do you see two singlets (or weak doublets) with no large H-H coupling?
Isomer-C . -
Do you see two doublets of doublets with J
8-9 Hz? Proceed to Step 2 (Distinguish Target-A from Isomer-D).
-
Step 2: 1D Selective NOESY (The "Gold Standard")
-
Setup: Select the Methoxy region (~3.8 - 4.0 ppm) for irradiation.
-
Mixing Time: 500 ms.
-
Observation: Check aromatic region.
-
Positive Enhancement of Ar-H: You have Isomer-D (or C). The OMe is next to a proton.
-
No Enhancement of Ar-H: You have Target-A . The OMe groups are isolated from the protons by Br and F.
-
Protocol B: 19F NMR Setup
-
Reference: CFCl
(0 ppm) or internal C F (-164.9 ppm). -
Decoupling: Acquire proton-coupled
F NMR. Do not use broad-band proton decoupling ( F{ H}), or you will lose the diagnostic splitting patterns.
Decision Logic Visualization
Figure 2: Step-by-step decision tree for confirming this compound.
References
-
Royal Society of Chemistry . (2018).[5] Supporting Information: 1H, 13C and 19F NMR Spectroscopic Characterisation of Synthesised Compounds. Retrieved from
-
Santa Cruz Biotechnology . 1-Bromo-3,5-dimethoxybenzene (Intermediate Data). Retrieved from
-
National Institute of Standards and Technology (NIST) . Benzene, 1-bromo-4-methoxy- Mass Spectrum and Ionization Data. Retrieved from
-
Magritek . (2021). A true multinuclear spectroscopy case study: 5-Bromo-1,2,3-trifluorobenzene. Retrieved from
-
Jeol . Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from
Sources
A Comparative Guide to Purity Assessment Standards for 1-Bromo-2,3-dimethoxy-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. For complex molecules such as 1-Bromo-2,3-dimethoxy-4-fluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a comprehensive understanding of its purity profile is paramount. This guide provides a comparative analysis of the primary analytical techniques for the purity assessment of this compound, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.
The inherent complexity of this compound, with its multiple functional groups, necessitates a multi-faceted analytical approach. No single method can definitively establish purity; therefore, the use of orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—is essential for a robust and reliable characterization.[1] This guide will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound.
The Importance of Purity in Drug Development
Impurities in a starting material like this compound can have significant downstream consequences. They can lead to the formation of unwanted byproducts in subsequent synthetic steps, reduce the overall yield and efficiency of the process, and, most critically, introduce potentially toxic or uncharacterized substances into the final API. Regulatory bodies such as the FDA and ICH have stringent guidelines on the identification and qualification of impurities in drug substances and products.[2] Therefore, a thorough understanding of the impurity profile of key starting materials is a non-negotiable aspect of modern pharmaceutical development.
Potential impurities in this compound can arise from several sources, including the raw materials used in its synthesis, side reactions during the manufacturing process (such as incomplete reaction or over-bromination), and degradation of the compound over time.[3][4] Common impurities may include positional isomers, unreacted starting materials, and byproducts from Friedel-Crafts type reactions.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] Given that this compound and many of its potential impurities are expected to be sufficiently volatile and thermally stable, GC-MS is a highly suitable method for their analysis. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for impurity profiling.
Causality Behind Experimental Choices
The selection of the GC column and temperature program is critical for achieving optimal separation of the target compound from its potential impurities, particularly positional isomers which may have very similar boiling points. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for halogenated aromatic compounds as it provides a balance of dispersive and dipole-dipole interactions. The temperature program is designed to ensure sharp peaks for the analyte of interest while providing sufficient resolution for closely eluting impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C[2]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 50-450)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Caption: Workflow for GC-MS purity assessment.
Data Presentation
| Component | Retention Time (min) | Area % | Identification |
| Solvent | 2.5 | - | Dichloromethane |
| Impurity 1 | 12.8 | 0.15 | Positional Isomer |
| This compound | 13.5 | 99.75 | Main Component |
| Impurity 2 | 14.2 | 0.10 | Dibrominated Species |
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for a Broad Impurity Spectrum
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[6] While this compound is amenable to GC, HPLC offers a complementary and often necessary orthogonal technique to ensure a complete impurity profile is captured. It is especially adept at separating polar impurities that may not be well-resolved by GC.
Causality Behind Experimental Choices
Reversed-phase HPLC is the most common mode for the analysis of moderately polar to non-polar small molecules. A C18 stationary phase is a good first choice, providing excellent hydrophobic retention. For halogenated and aromatic compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to π-π and dipole-dipole interactions, which can be particularly useful for separating positional isomers.[6] A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. UV detection is a robust and universal method for aromatic compounds.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
HPLC Conditions:
-
Column: PFP column (e.g., Hypersil GOLD VANQUISH PFP), 150 mm x 4.6 mm, 3 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC-UV purity assessment.
Data Presentation
| Component | Retention Time (min) | Area % at 280 nm |
| Impurity 3 (polar) | 4.5 | 0.08 |
| Impurity 1 | 9.2 | 0.12 |
| This compound | 10.1 | 99.78 |
| Impurity 4 (non-polar) | 12.5 | 0.02 |
Quantitative NMR (qNMR): An Absolute Purity Determination Method
Unlike chromatographic techniques that provide a relative purity based on area percent, qNMR is a primary ratio method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8] This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[9] Both ¹H and ¹⁹F qNMR can be powerful tools for this molecule.
Causality Behind Experimental Choices
For ¹H qNMR, a certified internal standard with a simple spectrum and signals that do not overlap with the analyte is chosen. Maleic acid or dimethyl sulfone are common choices. The experiment is run under specific conditions (e.g., long relaxation delay) to ensure full relaxation of all protons, which is crucial for accurate integration.[9] For ¹⁹F qNMR, the wide chemical shift range and 100% natural abundance of ¹⁹F make it an excellent nucleus for quantification, especially for fluorinated compounds, as signal overlap is less of an issue.[10]
Experimental Protocol: ¹H qNMR Purity Assay
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.[7]
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution of both components.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be integrated. A value of 30-60 seconds is often used to be conservative.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
Acquisition Time: Sufficient to ensure proper digitization of the signals.
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:[7]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Caption: Workflow for qNMR absolute purity determination.
Data Presentation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 15.25 | 10.50 |
| Molecular Weight ( g/mol ) | 235.05 | 116.07 |
| Purity of Standard (%) | - | 99.9 |
| Signal for Integration | Aromatic proton (singlet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Calculated Purity (%) | 99.6 | - |
Comparative Summary and Recommendations
| Feature | GC-MS | HPLC-UV/MS | qNMR |
| Principle | Separation based on volatility and boiling point. | Separation based on partitioning between liquid and solid phases. | Signal intensity is directly proportional to the number of nuclei. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile. | Any soluble compound with NMR-active nuclei. |
| Primary Use | Identification and quantification of volatile impurities. | Routine purity testing and quantification of a broad range of impurities. | Absolute purity determination and certification of reference materials. |
| Strengths | High separation efficiency, definitive identification with MS. | Versatile, robust, suitable for a wide range of polarities. | Absolute quantification without a specific analyte standard, non-destructive. |
| Limitations | Not suitable for thermally labile compounds, potential for degradation. | Lower resolution than GC for some compounds, peak co-elution can be an issue. | Lower sensitivity than chromatographic methods, requires careful experimental setup. |
Recommendations for a Comprehensive Purity Assessment:
-
Initial Purity Screening and Impurity Identification: Utilize GC-MS to identify and quantify volatile and semi-volatile impurities. Its high resolving power and mass spectral data are invaluable for elucidating the structure of unknown byproducts.
-
Routine Quality Control and Orthogonal Confirmation: Employ HPLC-UV as the primary method for routine purity assessment and release testing. Its versatility and robustness make it ideal for a quality control environment. It serves as an excellent orthogonal method to GC-MS, ensuring that non-volatile or thermally sensitive impurities are not missed.
-
Absolute Purity Determination and Reference Standard Certification: Use qNMR to determine the absolute purity of a batch, especially when certifying it as a reference standard. This technique provides a highly accurate purity value that is not dependent on the response factor of the analyte in a chromatographic system.
By integrating these three powerful analytical techniques, researchers, scientists, and drug development professionals can establish a comprehensive and robust purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical building block.
References
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pauli, G. F. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Retrieved from [Link]
-
Wawer, I., & Diehl, B. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
Ventura, F., & Romero, J. (2005, January 28). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. PubMed. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Schlosser, D., & Schink, B. (2025, August 10). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Request PDF. Retrieved from [Link]
-
Alexandrino, D. A. M. (n.d.). Biodegradation of fluorinated compounds widely used in agro-industrial applications. Semantic Scholar. Retrieved from [Link]
-
Dagan, S. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]
-
LCGC International. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (n.d.). Biodegradation of fluorinated alkyl substances. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]
-
Vetter, W., & Rosenfelder, N. (n.d.). A GC/ECNI-MS Method for the Identification of Lipophilic Anthropogenic and Natural Brominated Compounds in Marine Samples. Scilit. Retrieved from [Link]
-
SciELO. (n.d.). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Retrieved from [Link]
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
-
LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]
-
Schaefer, T., & Sebastian, R. (2025, August 6). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. Retrieved from [Link]
-
Papoti, V. T., & Tsimogiannis, D. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
(n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. asdlib.org [asdlib.org]
Comparative Reactivity Guide: 1-Bromo-2,3-dimethoxy-4-fluorobenzene vs. Non-Fluorinated Analogs
The following technical guide compares the reactivity profile of 1-Bromo-2,3-dimethoxy-4-fluorobenzene against its non-fluorinated analog, 1-Bromo-2,3-dimethoxybenzene .
Executive Summary
In medicinal chemistry, the strategic introduction of a fluorine atom is often employed to block metabolic soft spots (specifically CYP450 oxidation) or to modulate lipophilicity. However, this substitution drastically alters the synthetic reactivity of the scaffold.
Comparing This compound (Target A) with 1-Bromo-2,3-dimethoxybenzene (Analog B) reveals three critical divergences:
-
Cross-Coupling Kinetics: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), significantly accelerating the rate-limiting oxidative addition step in Pd-catalyzed couplings compared to the electron-rich Analog B.
-
Lithiation Selectivity: While both substrates undergo Lithium-Halogen (Li-Hal) exchange, Target A presents a competing "Directed Ortho Metalation" (DoM) vector due to the acidity of the C5 proton, requiring stricter temperature control (-78 °C) to prevent benzyne formation or scrambling.
-
Nucleophilic Vulnerability: Unlike Analog B, Target A possesses a potential site for Nucleophilic Aromatic Substitution (
) at C4, though this is tempered by the electron-donating methoxy groups.
Electronic Structure & Physical Properties
The reactivity differences stem directly from the electronic perturbation caused by the fluorine atom.
| Feature | This compound (Target A) | 1-Bromo-2,3-dimethoxybenzene (Analog B) | Impact on Reactivity |
| CAS | 1781433-64-4 | 5424-43-1 | N/A |
| Electronic Nature | Electron-Deficient (Relative) | Electron-Rich | Target A reacts faster in oxidative addition. |
| C-Br Bond Strength | Weaker (Inductive destabilization) | Stronger | Target A undergoes Li-Hal exchange more readily. |
| C4 Position | Blocked (F) | Open (H) | Target A is metabolically stable at C4; Analog B is prone to oxidation. |
| NMR Signature | Simple aromatic multiplets | Target A requires decoupling for clean |
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling
Reaction Type: Suzuki-Miyaura / Buchwald-Hartwig
Mechanism:
Comparative Analysis
The presence of the electron-donating methoxy groups (OMe) at positions 2 and 3 makes the benzene ring electron-rich, which typically deactivates aryl bromides toward oxidative addition (the Pd(0) species is nucleophilic).
-
Analog B (Non-fluorinated): The electron-rich nature stabilizes the C-Br bond, increasing the activation energy for oxidative addition. High temperatures (>80 °C) or electron-rich ligands (e.g., SPhos, XPhos) are often required to achieve high conversion.
-
Target A (Fluorinated): The fluorine atom at C4 exerts a powerful inductive effect (-I) that pulls electron density away from the ring system, partially counteracting the donating effects of the methoxy groups. This lowers the LUMO energy of the C-Br bond, facilitating a faster oxidative addition.
Experimental Implication: Target A can often be coupled under milder conditions (e.g., room temperature or lower catalyst loading) compared to Analog B.
Mechanistic Visualization
Figure 1: Comparative catalytic cycle showing the kinetic advantage of the fluorinated substrate (Target A) in the oxidative addition step.
Reactivity Profile 2: Lithium-Halogen Exchange
Reaction Type: Lithiation with n-Butyllithium (n-BuLi) Critical Comparison: Selectivity vs. Stability
The "Fluorine Effect" on Lithiation
Both molecules contain a bromine atom, which is the primary site for exchange. However, the fluorine atom in Target A introduces a secondary variable: C-H Acidity .
-
Analog B: Treatment with n-BuLi at -78 °C exclusively yields the 1-lithio-2,3-dimethoxybenzene species. The reaction is clean and thermodynamically driven by the stability of the C-Li bond over C-Br.
-
Target A: While Li-Br exchange is still the dominant kinetic pathway, the proton at C5 (ortho to the Fluorine) is significantly acidified by the adjacent fluorine atom.
-
Risk:[1] If the temperature rises above -60 °C, the lithiated species can undergo elimination of LiF (or LiBr) to form a benzyne intermediate, leading to decomposition or polymerization.
-
Guidance: Target A requires strict adherence to cryogenic conditions (-78 °C) and rapid electrophile quenching.
-
Experimental Protocol: Selective Lithiation of Target A
Objective: Form the C1-Lithiated species without benzyne formation.
-
Setup: Flame-dry a 50 mL 2-neck flask under Argon.
-
Solvent: Add Target A (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.
-
Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump.
-
Note: The solution may turn slight yellow.
-
-
Aging: Stir at -78 °C for exactly 30 minutes. Do not warm.
-
Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.
-
Workup: Allow to warm to RT only after quenching is complete. Partition with EtOAc/NH4Cl.
Comparative Data Summary
The following table summarizes expected performance based on electronic principles and surrogate data (e.g., 1-bromo-4-fluorobenzene vs. bromobenzene).
| Reaction Class | Parameter | Target A (Fluorinated) | Analog B (Non-Fluorinated) |
| Suzuki Coupling | Yield (Standard Conditions) | 85-95% | 70-80% |
| Reaction Time | 2-4 hours | 6-12 hours | |
| Catalyst Requirement | Standard (e.g., | High Activity (e.g., | |
| Lithiation | Stability of Li-Intermediate | Low (Risk of benzyne > -50°C) | High (Stable up to 0°C) |
| Regioselectivity | >98% C1 (at -78°C) | >99% C1 | |
| Reactivity | Low (Requires strong Nu-) | Inert |
References
-
Synthesis and Properties of Fluorinated Aryl Bromides Source: ChemicalBook & Sigma-Aldrich Product Data. URL: (Search CAS: 1781433-64-4)
-
Mechanistic Studies on Suzuki-Miyaura Coupling of Fluorinated Arenes Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[2] Source: University of Granada / ResearchGate. URL:[Link]
-
Lithium-Halogen Exchange Kinetics Title: Effect of solvent on the lithium-bromine exchange of aryl bromides.[3][4] Source: Journal of Organic Chemistry (PubMed). URL:[Link]
-
Nucleophilic Fluorination and Substitution Trends Title: Nucleophilic fluorine substitution reaction of alkyl bromides.[5][6] Source: Royal Society of Chemistry / NIH. URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for 1-Bromo-2,3-dimethoxy-4-fluorobenzene
[1][2]
Executive Summary & Compound Profile
This compound is a highly functionalized tetra-substituted benzene derivative, primarily utilized as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals. Due to the directing effects of the methoxy and fluoro groups during electrophilic aromatic substitution, synthesis often yields regioisomers (e.g., the 2,4-dimethoxy isomer) as byproducts.
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier-Transform Infrared (FT-IR) Spectroscopy offers a rapid, cost-effective method for routine identity verification and regioisomer discrimination in a quality control setting.
Compound Identity
| Property | Detail |
| IUPAC Name | 1-Bromo-4-fluoro-2,3-dimethoxybenzene |
| CAS Number | 1781433-64-4 |
| Molecular Formula | C₈H₈BrFO₂ |
| Molecular Weight | 235.05 g/mol |
| Substitution Pattern | 1,2,3,4-Tetrasubstituted Benzene |
| Key Structural Feature | Two adjacent aromatic protons (Positions 5 and 6) |
Predicted IR Peak Assignments & Diagnostic Bands
As a specific experimental spectrum for this regioisomer is often proprietary, the following assignments are derived from first-principles spectroscopy of tetra-substituted halosubstituted benzenes. These values serve as the Standard Reference Profile for validation.
Table 1: Critical IR Absorption Bands
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching ( | 3000 – 3100 | Weak | Confirms aromaticity; usually distinct from alkyl bands. |
| Methoxy (-OCH₃) | C-H Stretching ( | 2835 – 2960 | Medium | Multiplet. Distinctive "twin peaks" often seen for methoxy groups. |
| Aromatic Ring | C=C Ring Breathing | 1450 – 1600 | Med-Strong | Typical doublet or triplet (e.g., ~1480, ~1580) indicating benzene core. |
| Aryl-Alkyl Ether | C-O-C Asym. Stretch | 1200 – 1275 | Very Strong | Major diagnostic band. Overlaps with C-F stretch. |
| Aryl Fluoride | C-F Stretching | 1100 – 1250 | Very Strong | Broad, intense band. Often merges with ether stretch to form a "super-peak". |
| Ether (Sym) | C-O-C Sym. Stretch | 1020 – 1075 | Strong | Secondary confirmation of methoxy attachment. |
| Substitution Pattern | C-H Out-of-Plane (OOP) | 800 – 840 | Strong | CRITICAL. Indicates 2 adjacent hydrogens (Pos 5,6). |
| Aryl Bromide | C-Br Stretching | 500 – 700 | Med-Weak | Fingerprint region. Exact position sensitive to solvent/matrix. |
Expert Insight: The most critical region for verifying this specific isomer is 800–840 cm⁻¹ . A strong band here confirms the "ortho-like" relationship of the two remaining protons (H5 and H6). If you see a band at 860–900 cm⁻¹ instead, you likely have the para-hydrogen isomer (1-Bromo-2,4-dimethoxy-5-fluorobenzene).
Comparative Analysis: Target vs. Alternatives
In drug development, "alternatives" often refer to the incorrect regioisomers formed during synthesis. Distinguishing these is the primary "performance" metric for the IR method.
Table 2: Isomer Differentiation Matrix
| Feature | Target Compound (1-Br-2,3-dimethoxy-4-F) | Common Impurity (1-Br-2,4-dimethoxy-5-F) | Precursor (1,2-Dimethoxy-4-F) |
| Structure | H atoms at 5, 6 (Adjacent) | H atoms at 3, 6 (Isolated) | H atoms at 3, 5, 6 (3 Adjacent) |
| OOP Bending | 800 – 840 cm⁻¹ (1 Strong Band) | 860 – 900 cm⁻¹ (1-2 Med Bands) | 750 – 810 cm⁻¹ (Strong) |
| C-Br Stretch | Present (~600-700 cm⁻¹) | Present | Absent |
| Method Suitability | High. Fast QC check.[1][2] | High. Distinct from target. | High. Missing Br peak is obvious. |
Comparative Workflow Diagram
The following decision tree illustrates the logic flow for identifying the correct compound using IR data.
Figure 1: IR Decision Tree for distinguishing the target 2,3-dimethoxy isomer from common 2,4-dimethoxy impurities.
Experimental Protocol (Standard Operating Procedure)
To ensure reproducible data that aligns with the predicted values above, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FT-IR
ATR is preferred over KBr pellets for this compound due to ease of cleaning and lack of moisture interference, which is critical when analyzing hygroscopic ether derivatives.
Equipment:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond or ZnSe ATR Crystal.
Step-by-Step Procedure:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.
-
Sample Loading:
-
If Solid: Place ~2-5 mg of the sample onto the center of the crystal. Apply high pressure using the anvil until the force gauge indicates optimal contact.
-
If Oil/Viscous Liquid: Place 1 drop to cover the crystal surface. No pressure arm is needed unless the liquid is extremely viscous.
-
-
Acquisition:
-
Scan Range: 4000 – 450 cm⁻¹.
-
Number of Scans: 32 (to improve Signal-to-Noise ratio).
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction".
-
Validation (Self-Check):
-
Check 1: Is the baseline flat? (If not, clean crystal and re-run).
-
Check 2: Are the C-H stretches (>3000 cm⁻¹) visible? (If weak, increase pressure).
-
Check 3: Is the C-O/C-F region (1100-1300) saturated (flat-topped)? (If yes, use less sample or switch to a single-bounce ATR).
-
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-bromo-2,4-dimethoxy- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (May 2016).[4] Available at: [Link]
-
Royal Society of Chemistry. Infrared Ion Spectroscopy for Isomer Identification. Analyst, 2017.[5] Available at: [Link]
Sources
Certificate of Analysis (CoA) parameters for 1-Bromo-2,3-dimethoxy-4-fluorobenzene
Optimizing Synthesis Efficiency: A Comparative Analysis of CoA Specifications for 1-Bromo-2,3-dimethoxy-4-fluorobenzene
Executive Summary
In the high-stakes landscape of medicinal chemistry, the quality of halogenated aromatic intermediates is often the invisible variable determining the success of a campaign. This compound is a privileged scaffold, widely employed in the synthesis of kinase inhibitors and fluorinated heterocycles. Its unique substitution pattern—featuring a bromine for cross-coupling, a fluorine for metabolic stability, and two methoxy groups for electron donation—makes it both valuable and synthetically challenging.
This guide objectively compares High-Purity (Pharma Grade) versus Standard (Technical Grade) specifications. It demonstrates how "minor" deviations in Certificate of Analysis (CoA) parameters—specifically regioisomeric purity and moisture content—can lead to catastrophic failures in downstream Suzuki-Miyaura couplings.
Part 1: The CoA Battleground (Comparative Specifications)
The following table contrasts the specifications of a premium "Pharma Grade" intermediate against a standard "Technical Grade" alternative. While the Technical Grade often appears cost-effective, the hidden impurities represent a significant risk to process chemistry.
| Parameter | Pharma Grade (Recommended) | Technical Grade (Standard) | Impact on Downstream Chemistry |
| Appearance | White to off-white crystalline solid | Yellow/Beige solid or semi-solid | Color often indicates oxidation products (quinones) that can scavenge radical intermediates. |
| Assay (HPLC) | ≥ 99.0% (Area %) | ≥ 97.0% (Area %) | Lower assay implies 3% unknown mass, potentially catalyst poisons. |
| Regioisomeric Purity | ≥ 99.5% (by 19F-NMR) | Not Specified / Combined in Assay | CRITICAL: Isomers react at different rates, leading to difficult-to-separate by-products. |
| Water (Karl Fischer) | ≤ 0.10% w/w | ≤ 0.50% w/w | Water hydrolyzes boronic esters and deactivates sensitive Pd-ligand complexes. |
| Pd Scavengers | S < 10 ppm, CN- < 5 ppm | Not Tested | Sulfur and Cyanide residues from synthesis irreversibly poison Pd catalysts. |
| Identification | 1H-NMR, 19F-NMR , MS, IR | 1H-NMR, IR | Standard 1H-NMR often fails to resolve subtle regioisomers in fluorinated aromatics. |
Part 2: Critical Parameter Deep Dive
The "Silent Killer": Regioisomeric Purity
The synthesis of this compound typically involves the bromination of 2,3-dimethoxyfluorobenzene. Due to the directing effects of the methoxy groups (strong ortho/para directors), a common impurity is the 5-bromo isomer or the 6-bromo isomer .
-
The Mechanism of Failure: In a Suzuki coupling, the ortho-methoxy group at position 2 (relative to the bromine at position 1) creates significant steric hindrance, slowing the oxidative addition of Palladium.
-
The Impurity Effect: If the sample contains the 5-bromo isomer (where the bromine is less sterically hindered), this impurity will undergo oxidative addition faster than the desired product. This leads to an enrichment of the wrong biaryl product, which is often inseparable by flash chromatography due to nearly identical polarity.
Moisture Content (Karl Fischer)
While 0.5% water seems negligible, in a multi-kilo scale reaction using moisture-sensitive ligands (e.g., phosphines like XPhos or SPhos), this amount of water can hydrolyze the ligand or the boronic acid coupling partner before the catalytic cycle begins, stalling conversion at 60-70%.
Part 3: Experimental Validation Protocols
To validate the quality of your starting material, do not rely solely on the vendor's CoA. Implement these self-validating protocols.
Protocol A: Regioisomer Detection via 19F-NMR
Standard HPLC (C18) often co-elutes positional isomers of fluorinated benzenes. 19F-NMR is the definitive method for qualification.
-
Sample Prep: Dissolve 20 mg of the sample in 0.6 mL of CDCl₃.
-
Acquisition: Run a non-decoupled 19F-NMR experiment (min 376 MHz). Set spectral window to -100 to -150 ppm.
-
Analysis:
-
Target Peak: Look for the signal corresponding to the fluorine at position 4. It should show a specific coupling pattern (triplet of doublets) due to H-5 and H-6.
-
Impurity Peaks: Scan for satellite peaks shifted by 2-5 ppm. Regioisomers will have distinct chemical shifts due to the change in the electronic environment (ortho vs. meta bromine effect).
-
Acceptance Criteria: No impurity peak >0.5% integration relative to the main peak.
-
Protocol B: The "Stress-Test" Suzuki Coupling
This functional use test determines if the material contains catalytic poisons (S, P, or heavy metals) not detected by HPLC.
-
Reaction: Mix 1.0 eq of this compound with 1.2 eq of Phenylboronic acid.
-
Catalyst: Use a "low-loading" condition: 0.5 mol% Pd(PPh₃)₄ and 2.0 eq K₂CO₃ in Dioxane/Water (9:1).
-
Execution: Heat to 80°C for 2 hours.
-
Readout: Analyze by HPLC.
-
Pass: >95% conversion.
-
Fail: <90% conversion indicates the presence of catalyst poisons (e.g., thioethers from precursor synthesis) that are deactivating the low-concentration Palladium.
-
Part 4: Visualization of Workflows
Diagram 1: The Quality Control Decision Matrix
This workflow illustrates the logic for accepting or rejecting a batch based on the critical parameters discussed.
Caption: Step-by-step QC workflow prioritizing 19F-NMR for isomer detection before HPLC release.
Diagram 2: Impact of Impurities on Suzuki Coupling Pathway
This diagram demonstrates how the "Technical Grade" impurities diverge the reaction pathway, leading to yield loss.
Caption: Kinetic competition between the desired hindered substrate and unhindered isomeric impurities.
References
-
International Council for Harmonisation (ICH). "ICH Q3A (R2): Impurities in New Drug Substances."[1][2] ICH Guidelines, 2006.[3] [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. [Link]
-
Dolbier, W. R. "Fluorine-19 NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley, 2009. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443, 2014. [Link]
Sources
A Comparative Guide to the Elemental Analysis Validation of 1-Bromo-2,3-dimethoxy-4-fluorobenzene
This guide provides a comprehensive framework for the validation of elemental analysis for the novel intermediate, 1-Bromo-2,3-dimethoxy-4-fluorobenzene. As researchers, scientists, and drug development professionals, establishing the empirical formula and purity of new chemical entities is a foundational step in the R&D pipeline. This document moves beyond a simple recitation of protocols to explain the causality behind the experimental design, ensuring a robust, self-validating system grounded in international regulatory standards.
The core of any analytical method validation is to provide a high degree of assurance that the method is suitable for its intended purpose.[1][2] For elemental analysis, this means demonstrating with objective data that the chosen technique can accurately and precisely quantify the constituent elements of a specific compound. Our model compound, this compound, presents a typical challenge for organic elemental analysis.
Part 1: Theoretical Composition and Analytical Strategy
Before any experimental work, the theoretical elemental composition must be calculated to establish the benchmark against which all results will be compared.
Compound: this compound Molecular Formula: C₈H₈BrFO₂ Molecular Weight: 235.05 g/mol [3]
Based on the atomic weights of Carbon (12.011), Hydrogen (1.008), Bromine (79.904), Fluorine (18.998), and Oxygen (15.999), the theoretical mass percentages are calculated as follows:
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 40.88% |
| Hydrogen | H | 3.43% |
| Nitrogen | N | 0.00% |
Analytical Technique Selection: Combustion CHN Analysis
For quantifying carbon, hydrogen, and nitrogen in organic matrices, the most robust and widely accepted method is combustion analysis, often performed on a dedicated CHN analyzer.[4][5][6] This technique is based on the Pregl-Dumas method, which involves the complete and instantaneous oxidation of the sample through "flash combustion" at temperatures exceeding 1000°C.[6][7]
The causality for this choice is threefold:
-
High Precision & Accuracy: Modern CHN analyzers provide the sub-percent accuracy required to confirm an empirical formula.[4]
-
Small Sample Size: The analysis typically requires only 1-3 mg of material, preserving valuable research compounds.[8]
-
Matrix Versatility: The technique is suitable for a wide range of solid organic compounds.[6]
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[5][8] These gases are then separated and quantified by a thermal conductivity detector (TCD).
Part 2: The Validation Workflow: A Self-Validating System
A validation protocol should not be a mere checklist; it must be a logical workflow where each step validates the integrity of the next. The process is anchored by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[2][9][10]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For the elemental analysis of this compound, the workflow is designed to confirm the method's accuracy, precision, and specificity.
Caption: Elemental Analysis Validation Workflow per ICH Q2(R1).
Part 3: Experimental Protocols for Validation
This section details the step-by-step methodologies. Adherence to Good Manufacturing Practice (GMP) is essential throughout the process.[11]
Instrumentation and Materials
-
Instrument: A qualified CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).
-
Gases: High-purity (99.995% or higher) Helium, Oxygen, and compressed air.
-
Reference Standard: Acetanilide (C₈H₉NO, Theoretical: C=71.09%, H=6.71%, N=10.36%) or another suitable certified micro-analytical standard.
-
Test Article: this compound, confirmed to be homogenous.
-
Consumables: Tin capsules, quartz wool, combustion/reduction tubes, absorbent traps.
Protocol: System Suitability and Calibration
-
Conditioning: Perform instrument leak checks and condition the combustion and reduction tubes according to the manufacturer's specifications. This ensures a stable baseline and removes atmospheric contaminants.
-
Calibration: Analyze 5-6 replicates of the Acetanilide reference standard (approx. 2 mg each).
-
Acceptance Criteria: The calculated mean values for C, H, and N must be within ±0.3% absolute of the theoretical values. The Relative Standard Deviation (RSD) for each element across the replicates should be ≤0.3%. This confirms the instrument is performing correctly on the day of analysis.
Protocol: Specificity Validation
Causality: Specificity demonstrates that the analytical signal is solely attributable to the element of interest. For this compound, the most critical specificity test is for nitrogen.
-
Blank Analysis: Analyze three empty, pre-cleaned tin capsules to ensure no background contamination contributes to the C, H, or N signals.
-
Test Article Analysis: Analyze three replicates of this compound (approx. 2 mg each).
-
Acceptance Criteria: The blank analyses should yield results below the instrument's detection limit. The test article must show a nitrogen result of <0.3%. A non-zero result would indicate either contamination or an incorrect empirical formula, triggering an investigation.
Protocol: Accuracy Validation
Causality: Accuracy measures the closeness of the experimental value to the theoretical (true) value. It is the most direct measure of the method's correctness.
-
Procedure: Analyze a minimum of 9 determinations across the specified range (e.g., 3 replicates at 3 concentrations) or a minimum of 6 determinations at 100% of the target concentration.[2] For this guide, we will use six replicates.
-
Sample Preparation: Precisely weigh six individual samples of this compound (approx. 2 mg each).
-
Analysis: Run each sample through the calibrated CHN analyzer.
-
Calculation: Calculate the mean percentage for C and H. Accuracy is expressed as the absolute difference between the mean experimental value and the theoretical value.
-
Acceptance Criteria: The mean experimental value for each element must be within ±0.3% absolute of the theoretical value. This is a widely accepted industry standard for confirming an empirical formula.
Protocol: Precision Validation (Repeatability & Intermediate)
Causality: Precision demonstrates the degree of scatter between a series of measurements, indicating the method's consistency.
-
Repeatability (Intra-Assay Precision):
-
Procedure: Use the same data from the six replicates generated during the Accuracy study (same analyst, same instrument, same day).
-
Calculation: Calculate the Standard Deviation (SD) and Relative Standard Deviation (RSD) for the C and H results.
-
Acceptance Criteria: The RSD for each element should be ≤0.5% .
-
-
Intermediate Precision (Ruggedness):
-
Procedure: A second analyst, on a different day, should prepare and analyze six new replicates of the test article.
-
Calculation: Calculate the SD and RSD for this second set of data. A statistical comparison (e.g., an F-test) can be performed to compare the variance between the two data sets.
-
Acceptance Criteria: The results from the second analyst must also meet the accuracy (±0.3% absolute) and repeatability (RSD ≤0.5%) criteria. This demonstrates the method is robust against minor variations in execution.[1]
-
Part 4: Data Presentation and Comparative Analysis
This section presents hypothetical, yet realistic, experimental data to illustrate the validation outcome.
Table 1: Theoretical vs. Experimental Data Comparison for this compound
| Parameter | Theoretical % | Analyst 1 Mean Exp. % | Analyst 2 Mean Exp. % | Acceptance Criterion | Status |
| % Carbon | 40.88 | 40.75 | 40.81 | ± 0.3% absolute | Pass |
| % Hydrogen | 3.43 | 3.49 | 3.45 | ± 0.3% absolute | Pass |
| % Nitrogen | 0.00 | <0.10 | <0.10 | < 0.3% absolute | Pass |
Table 2: Detailed Precision Analysis
| Element | Analyst | N | Mean Exp. % | Std. Dev. (SD) | RSD (%) | Acceptance Criterion | Status |
| Carbon | 1 | 6 | 40.75 | 0.11 | 0.27% | RSD ≤ 0.5% | Pass |
| 2 | 6 | 40.81 | 0.13 | 0.32% | RSD ≤ 0.5% | Pass | |
| Hydrogen | 1 | 6 | 3.49 | 0.015 | 0.43% | RSD ≤ 0.5% | Pass |
| 2 | 6 | 3.45 | 0.012 | 0.35% | RSD ≤ 0.5% | Pass |
Data Interpretation: The data presented in Tables 1 and 2 collectively validate the CHN analysis method for this specific compound.
-
Specificity: The nitrogen result is negligible, confirming the absence of nitrogen and the purity of the sample with respect to nitrogenous impurities.
-
Accuracy: Both analysts achieved mean results for Carbon and Hydrogen well within the ±0.3% absolute deviation from the theoretical values. This provides high confidence in the compound's elemental composition.
-
Precision: The low RSD values for both repeatability (Analyst 1) and intermediate precision (comparison between Analyst 1 & 2) demonstrate that the method is consistent and reproducible.
Conclusion
This guide has detailed a comprehensive, data-driven approach to the validation of elemental analysis for this compound. By grounding the experimental design in the principles of ICH Q2(R1) and explaining the scientific causality behind each step, this protocol functions as a self-validating system. The successful execution of these validation parameters—Specificity, Accuracy, and Precision—provides irrefutable evidence that the combustion analysis method is suitable for its intended purpose: the reliable confirmation of the elemental composition and purity of this pharmaceutical intermediate. This robust validation is a critical component of the overall quality control strategy in the drug development lifecycle, ensuring data integrity from the bench to regulatory submission.[12]
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][9]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Chemicals Agency (ECA) Academy URL: [Link][10]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][2]
-
Title: NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95) Source: European Medicines Agency (EMA) URL: [Link][1]
-
Title: Chapter 6 Elemental Analysis and Biological Characterization Source: ResearchGate URL: [Link][4]
-
Title: How Does a CHNSO Analyzer Work? Source: AZoM (Materials) URL: [Link][5]
-
Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL: [Link][6]
-
Title: Methods - C/H/N Source: Mikroanalytisches Laboratorium Kolbe URL: [Link][8]
-
Title: GMP analysis without risks or side effects Source: Elementar URL: [Link][11]
-
Title: Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist Source: LCGC International URL: [Link][12]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. rsc.org [rsc.org]
- 7. measurlabs.com [measurlabs.com]
- 8. C/H/N [mikrolabor.univie.ac.at]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. GMP analysis without risks or side effects - Elementar [elementar.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
